Product packaging for Ac-YVAD-AFC(Cat. No.:)

Ac-YVAD-AFC

Cat. No.: B058222
M. Wt: 719.7 g/mol
InChI Key: GWKJISJKNKIJNP-DEQDFGQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-YVAD-AFC is a potent, cell-permeable, and fluorogenic peptide substrate specifically designed for the detection and measurement of caspase-1 and caspase-4 activity. Caspase-1 is a key enzyme in the inflammatory response, primarily known for its role in the proteolytic activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 within the inflammasome complex. This substrate provides a reliable tool for studying these critical pathways in apoptosis and inflammation. Mechanism of Action: The core mechanism involves the enzyme-substrate interaction where the peptide sequence Ac-YVAD mimics the natural cleavage site of caspase-1. Upon proteolytic cleavage at the Asp-AFC bond, the substrate releases the fluorescent moiety 7-Amino-4-trifluoromethylcoumarin (AFC). The resulting increase in fluorescence, with an excitation maximum at 400 nm and an emission maximum at 505 nm, allows for real-time, quantitative monitoring of caspase activity in various biochemical and cellular assays. Applications & Research Value: • Inflammasome Research: Ideal for investigating NLRP3 and other inflammasome signaling pathways and screening for potential inflammasome modulators. • High-Throughput Screening (HTS): The fluorogenic properties make it suitable for use in HTS campaigns to identify novel caspase-1 inhibitors or activators. • Apoptosis & Inflammation Studies: Enables the study of caspase-1's role in pyroptosis, a pro-inflammatory form of cell death, and its contribution to various disease models. Key Features: This substrate offers high specificity for caspase-1/4, sensitive fluorometric detection, and rapid reaction kinetics, facilitating dynamic studies of enzymatic activity. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H36F3N5O10 B058222 Ac-YVAD-AFC

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36F3N5O10/c1-15(2)28(41-31(49)23(38-17(4)42)11-18-5-8-20(43)9-6-18)32(50)37-16(3)29(47)40-24(14-26(44)45)30(48)39-19-7-10-21-22(33(34,35)36)13-27(46)51-25(21)12-19/h5-10,12-13,15-16,23-24,28,43H,11,14H2,1-4H3,(H,37,50)(H,38,42)(H,39,48)(H,40,47)(H,41,49)(H,44,45)/t16-,23-,24-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKJISJKNKIJNP-DEQDFGQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36F3N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ac-YVAD-AFC: A Technical Guide to its Caspase Substrate Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC). It details its specificity for various caspases, presents available kinetic data, outlines experimental protocols for its use, and illustrates its role in the context of the caspase-1 signaling pathway.

Introduction

This compound is a synthetic tetrapeptide substrate that is widely utilized in apoptosis and inflammation research to measure the activity of specific caspases. Caspases, a family of cysteine-aspartic proteases, are critical mediators of programmed cell death (apoptosis) and inflammation. The sequence YVAD (tyrosine-valine-alanine-aspartate) mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), the primary substrate of caspase-1. Upon cleavage by a caspase, the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) group is released, resulting in a quantifiable increase in fluorescence, allowing for the sensitive detection of enzyme activity.

Substrate Specificity and Data Presentation

CaspasePreferred Substrate SequenceCleavage of this compoundkcat/Km (M⁻¹s⁻¹)Km (µM)kcat (s⁻¹)
Caspase-1YVADYes (Primary Target)Data not available
Caspase-3DEVDMinimalData not available
Caspase-4(W/L)EHDYesData not available
Caspase-5(W/L)EHDYesData not available

Note: The lack of standardized, publicly available kinetic data for this compound across a wide range of caspases highlights a gap in the literature. Researchers are encouraged to perform their own kinetic analyses for the specific caspases under investigation in their experimental systems.

Experimental Protocols

The following are detailed methodologies for performing a caspase activity assay using this compound. These protocols are generalized and may require optimization for specific cell types or experimental conditions.

Preparation of Reagents
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol. Store at 4°C.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 10% glycerol. Store at 4°C.

  • This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in light-protected aliquots at -20°C.

  • AFC Standard: Prepare a stock solution of 7-amino-4-trifluoromethylcoumarin in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the amount of cleaved substrate.

Cell Lysis
  • Induce apoptosis or inflammation in your cell line of interest using an appropriate stimulus. Include a non-induced control group.

  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10⁶ cells/100 µL.

  • Incubate the cell lysate on ice for 15-30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the cytosolic extract with active caspases. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

Caspase Activity Assay
  • In a 96-well black, flat-bottom microplate, add 50 µg of protein lysate to each well. Adjust the volume to 50 µL with Assay Buffer.

  • Prepare a blank well containing 50 µL of Assay Buffer without any cell lysate.

  • Prepare the AFC standard curve in separate wells by making serial dilutions of the AFC stock solution in Assay Buffer.

  • Dilute the this compound stock solution in Assay Buffer to a final working concentration of 50 µM.

  • Initiate the reaction by adding 50 µL of the 50 µM this compound working solution to each well, bringing the final volume to 100 µL. The final substrate concentration will be 25 µM.

  • Immediately place the microplate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1] Take readings every 5-10 minutes for 1-2 hours.

Data Analysis
  • Subtract the fluorescence values of the blank from all experimental readings.

  • Plot the fluorescence intensity (RFU) against time for each sample. The slope of the linear portion of the curve represents the reaction rate.

  • Generate a standard curve by plotting the fluorescence intensity of the AFC standards against their known concentrations.

  • Convert the reaction rates (RFU/min) to pmol of AFC released per minute using the standard curve.

  • Express the caspase activity as pmol AFC/min/mg of protein.

Signaling Pathway Visualization

This compound is a key tool for studying the activity of caspase-1, a central enzyme in the inflammasome signaling pathway. The following diagram illustrates the canonical activation of caspase-1.

Caspase1_Activation_Pathway cluster_inflammasome Inflammasome Complex cluster_activation Caspase-1 Activation cluster_downstream Downstream Effects NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β (Pro-inflammatory Cytokine) Pro_IL1b->IL1b IL18 Mature IL-18 (Pro-inflammatory Cytokine) Pro_IL18->IL18 GSDMD_N GSDMD N-terminal (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis PAMPs_DAMPs PAMPs / DAMPs (e.g., microbial products, cellular stress) PAMPs_DAMPs->NLRP3 Sensing

References

An In-depth Technical Guide to Caspase-1 Activity Assays Using the Fluorogenic Substrate Ac-YVAD-AFC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the measurement of Caspase-1 activity using the specific fluorogenic substrate, Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC).

Introduction to Caspase-1 and Its Significance

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response and inflammation.[1][2] It functions as an initiator caspase, responsible for the proteolytic cleavage and subsequent activation of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1][2] Furthermore, Caspase-1 activation can lead to a pro-inflammatory form of programmed cell death known as pyroptosis by cleaving Gasdermin D.[1]

The activation of Caspase-1 is tightly regulated and occurs within a large, multi-protein complex called the inflammasome.[3][4] Given its pivotal role in initiating inflammatory pathways, the accurate measurement of Caspase-1 activity is essential for research in immunology, infectious diseases, and for the development of novel anti-inflammatory therapeutics. The this compound assay offers a sensitive and convenient method for this purpose.[5]

Core Principle of the this compound Assay

The Caspase-1 activity assay is a fluorometric method that relies on the specific recognition and cleavage of a synthetic peptide substrate by the active enzyme.

  • The Substrate: The substrate, this compound, consists of a four-amino-acid peptide sequence (Tyr-Val-Ala-Asp) that mimics the preferred cleavage site of Caspase-1.[2][6] This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[5]

  • The Enzymatic Reaction: In its intact, conjugated form, the AFC fluorophore is quenched and emits minimal fluorescence, typically appearing as blue light (λmax ≈ 400 nm).[5] When active Caspase-1 is present in a sample (e.g., a cell lysate), it recognizes the YVAD sequence and cleaves the peptide bond immediately after the aspartate (D) residue.

  • Fluorescence Detection: This cleavage event liberates the free AFC molecule. Unconjugated AFC exhibits strong yellow-green fluorescence when excited with light at approximately 400 nm, with a maximum emission peak at around 505 nm.[5][7][8][9]

  • Quantification: The intensity of the emitted fluorescence is directly proportional to the amount of AFC released, which in turn is a direct measure of the Caspase-1 enzymatic activity in the sample. By comparing the fluorescence of a treated sample to an untreated control, the fold increase in Caspase-1 activity can be accurately determined.[5]

Caspase-1 Activation: The Inflammasome Pathway

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1.[10] Its activation is primarily mediated by the assembly of an inflammasome complex, which is triggered by various pathogenic and endogenous danger signals. The canonical pathway involves several key steps:

  • Sensing: Pattern recognition receptors (PRRs), such as those from the NOD-like receptor (NLR) family (e.g., NLRP3), detect specific pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).

  • Complex Assembly: Upon activation, the sensor protein oligomerizes and recruits an adaptor protein, typically ASC (Apoptosis-associated speck-like protein containing a CARD).[10]

  • Recruitment & Activation: ASC, in turn, recruits multiple pro-caspase-1 molecules. This induced proximity facilitates the auto-proteolytic cleavage of pro-caspase-1 into its active subunits, p20 and p10, which then form the active heterotetramer enzyme.[1][3][4]

  • Downstream Effects: Active Caspase-1 proceeds to cleave its downstream targets, including pro-IL-1β, pro-IL-18, and Gasdermin D, to initiate the inflammatory response.[1][11]

Caspase1_Activation_Pathway Canonical Inflammasome Pathway for Caspase-1 Activation cluster_input Stimuli cluster_inflammasome Inflammasome Complex cluster_output Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits ActiveCasp1 Active Caspase-1 (p20/p10 Tetramer) ProCasp1->ActiveCasp1 Autocatalysis (Proximity-induced) ProIL1b Pro-IL-1β ActiveCasp1->ProIL1b Cleaves ProIL18 Pro-IL-18 ActiveCasp1->ProIL18 Cleaves GSDMD Gasdermin D ActiveCasp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD N-terminus (forms pores) GSDMD->GSDMD_N

Canonical Inflammasome Pathway for Caspase-1 Activation

Detailed Experimental Protocol

This protocol provides a generalized methodology based on commercially available kits. Users should always refer to the specific manufacturer's instructions.

Reagents and Materials
  • Cells or tissue of interest

  • Inducing agent (e.g., LPS, TNF-α)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (provided in kits)

  • 2X Reaction Buffer (provided in kits)

  • Dithiothreitol (DTT, 1M stock)

  • This compound substrate (1 mM stock)

  • 96-well microplate (black, clear bottom recommended for cell-based assays)

  • Fluorometric microplate reader with filters for Ex/Em = 400/505 nm

  • Refrigerated microcentrifuge

Procedure

Step 1: Sample Preparation

  • Culture cells (adherent or suspension) to the desired density (e.g., 1-5 x 10⁶ cells per assay).

  • Induce inflammation/apoptosis by treating cells with the appropriate stimulus for the desired time. Prepare a parallel culture of untreated cells to serve as a negative control.[5]

  • Harvest the cells. For adherent cells, scrape or trypsinize. Centrifuge the cell suspension to obtain a cell pellet.

  • Wash the cell pellet once with ice-cold PBS to remove any residual media.

  • Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 x 10⁶ cells.[2][5]

  • Incubate the lysate on ice for 10 minutes.

  • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 2-5 minutes at 4°C to pellet insoluble cellular debris.[5]

  • Carefully transfer the supernatant, which contains the soluble proteins including caspases, to a new, pre-chilled tube. Keep on ice until use.

  • (Optional) Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to normalize caspase activity to the total protein amount.

Step 2: Assay Reaction

  • Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 10 mM. For example, add 10 µL of 1M DTT stock to 1 mL of 2X Reaction Buffer.[2] Prepare enough for all samples and controls.

  • In a 96-well plate, add 50 µL of cell lysate to each well.

  • Add 50 µL of the complete 2X Reaction Buffer (with DTT) to each well containing the lysate.

  • Add 5 µL of the 1 mM this compound substrate to each well. This results in a final substrate concentration of 50 µM.[5]

  • Controls: It is crucial to include a background control well containing lysis buffer instead of cell lysate to measure substrate auto-hydrolysis.

Step 3: Incubation and Measurement

  • Gently tap the plate to mix the contents.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[2][5] The optimal incubation time may vary depending on the cell type and stimulus and should be determined empirically.

  • Measure the fluorescence intensity using a microplate reader set to an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[5][8][9]

Data Analysis
  • Subtract the background fluorescence value (from the no-lysate control) from all sample readings.

  • Express the results as the fold-increase in Caspase-1 activity, calculated by dividing the net fluorescence of the induced sample by the net fluorescence of the non-induced control sample.

  • If protein concentration was measured, the data can also be expressed as Relative Fluorescence Units (RFU) per microgram of protein.

Experimental Workflow Diagram

Caspase1_Assay_Workflow This compound Caspase-1 Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_read Measurement & Analysis A1 Induce Cells (e.g., with LPS) A2 Harvest & Wash Cells A1->A2 A3 Lyse Cells on Ice A2->A3 A4 Centrifuge Lysate A3->A4 A5 Collect Supernatant (Cell Lysate) A4->A5 B1 Add Lysate to 96-Well Plate A5->B1 B2 Add Reaction Buffer + DTT B1->B2 B3 Add this compound Substrate B2->B3 C1 Incubate at 37°C (1-2 hours, protected from light) B3->C1 C2 Read Fluorescence (Ex: 400 nm, Em: 505 nm) C1->C2 C3 Calculate Fold Increase vs. Control C2->C3

This compound Caspase-1 Assay Workflow

Quantitative Data Summary

The key parameters for the this compound based Caspase-1 assay are summarized below for quick reference.

ParameterValue / DescriptionReference(s)
Target Enzyme Caspase-1 (primary), also shows activity with Caspase-4.[9]
Substrate Ac-Tyr-Val-Ala-Asp-AFC (this compound)[5][9]
Excitation Wavelength (λex) ~400 nm[5][7][8][9]
Emission Wavelength (λem) ~505 nm[5][7][8][9]
Recommended Final Substrate Conc. 50 µM[5]
Required Additive Dithiothreitol (DTT)[2][5]
Incubation Temperature 37°C[2][5]
Incubation Time 1 - 2 hours (optimize as needed)[2][5]
Readout Relative Fluorescence Units (RFU)-

Important Considerations and Limitations

  • Specificity: While the YVAD sequence is a preferred substrate for Caspase-1, it can also be cleaved by other caspases, notably human Caspase-4 and Caspase-5.[9] Therefore, attributing all measured activity solely to Caspase-1 may not be accurate. For confirmation, it is advisable to use a specific Caspase-1 inhibitor, such as Ac-YVAD-cmk, in a parallel reaction or to confirm results with an orthogonal method like Western blotting for cleaved Caspase-1 or IL-1β.[5][11][12]

  • Light Sensitivity: The AFC fluorophore is light-sensitive. All steps following the addition of the substrate should be performed with protection from light to prevent photobleaching and ensure accurate results.

  • Buffer Compatibility: Ensure that components of the cell lysis buffer do not interfere with the enzymatic reaction. Using a complete, validated kit from a commercial supplier is recommended to avoid compatibility issues.

  • Kinetics: For kinetic studies, fluorescence should be measured at multiple time points to ensure the reaction is within the linear range. Substrate depletion or enzyme saturation can lead to non-linear reaction rates over extended periods.

References

Ac-YVAD-AFC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic caspase-1 substrate, Ac-YVAD-AFC (Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid-(7-amino-4-trifluoromethylcoumarin)). It covers its core biochemical properties, its application in caspase-1 activity assays, and the relevant signaling pathways.

Core Properties of this compound

This compound is a synthetic tetrapeptide, Ac-Tyr-Val-Ala-Asp, conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). It serves as a specific substrate for caspase-1 and, to some extent, caspase-4. The YVAD sequence is a preferred cleavage site for these caspases.[1] Upon enzymatic cleavage by active caspase-1, the AFC fluorophore is released, resulting in a measurable increase in fluorescence.

PropertyValueReference
Molecular Formula C₃₃H₃₆F₃N₅O₁₀[1][2][3][4]
Molecular Weight 719.66 g/mol [2][5]
CAS Number 219137-85-6[1][2][4]
Excitation Wavelength 400 nm[1][6][7]
Emission Wavelength 505 nm[1][6][7]
Purity ≥95% - ≥97%[1][4]
Solubility Soluble in DMSO[1][8]

Caspase-1 Signaling Pathway and Inflammasome Activation

Caspase-1 is a critical enzyme in the innate immune system, primarily known for its role in the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[9][10] Its activation is tightly regulated by large, multi-protein complexes called inflammasomes.[1][2]

Inflammasome assembly is initiated by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] These signals are recognized by cytosolic sensor proteins, such as those from the NOD-like receptor (NLR) family (e.g., NLRP3) or AIM2 (Absent in Melanoma 2), which detects cytosolic DNA.[1][4] Upon activation, the sensor protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its dimerization and auto-catalytic activation.[1][3] Activated caspase-1 then cleaves its downstream targets, including pro-IL-1β and pro-IL-18, leading to their maturation and secretion, as well as inducing a form of pro-inflammatory cell death known as pyroptosis.[1][2]

Caspase1_Signaling_Pathway cluster_0 Stimuli cluster_1 Inflammasome Assembly cluster_2 Effector Functions PAMPs PAMPs / DAMPs Sensor Sensor Protein (e.g., NLRP3, AIM2) PAMPs->Sensor activate ASC Adaptor Protein (ASC) Sensor->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 auto-activation ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18

Figure 1: Inflammasome-mediated caspase-1 activation pathway.

Experimental Protocol: Caspase-1 Activity Assay

This protocol outlines a general procedure for measuring caspase-1 activity in cell lysates using this compound. Optimization may be required depending on the specific experimental conditions and cell type.

Materials
  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Cell lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, 10% glycerol, 1 mM DTT)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorometric microplate reader

Stock Solution Preparation
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store the stock solution at -20°C, protected from light. Avoid multiple freeze-thaw cycles.

Experimental Procedure
  • Cell Lysis:

    • Culture and treat cells as required for the experiment.

    • Induce apoptosis or inflammasome activation to stimulate caspase-1 activity.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice for 15-30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

    • Adjust the volume in each well to 90 µL with assay buffer.

    • Include appropriate controls:

      • Negative control: Lysate from untreated cells.

      • Blank: Assay buffer only (no lysate).

      • Inhibitor control: Lysate from treated cells pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

  • Reaction Initiation and Measurement:

    • Prepare a 2X working solution of the this compound substrate by diluting the 10 mM stock to 100 µM in assay buffer.

    • Add 10 µL of the 2X this compound working solution to each well to initiate the reaction (final concentration will be 50 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

Caspase1_Assay_Workflow cluster_0 Sample Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Add_Lysate Add Lysate to Plate Protein_Quant->Add_Lysate Add_Buffer Add Assay Buffer Add_Lysate->Add_Buffer Add_Substrate Add this compound Add_Buffer->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex: 400nm, Em: 505nm) Incubate->Read_Fluorescence Data_Analysis Calculate Fold Change Read_Fluorescence->Data_Analysis

Figure 2: Experimental workflow for the caspase-1 activity assay.

References

Excitation and emission spectra of cleaved Ac-YVAD-AFC

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Excitation and Emission Spectra of Cleaved Ac-YVAD-AFC

This guide provides a comprehensive overview of the spectral properties of the fluorophore released from the caspase-1 substrate, Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin (this compound). It is intended for researchers, scientists, and drug development professionals working with caspase-1 assays.

Introduction

This compound is a synthetic peptide substrate used for the sensitive detection of caspase-1 (ICE) and related caspase activity.[1] The substrate itself is non-fluorescent. However, upon enzymatic cleavage by an active caspase at the aspartate residue, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released.[2][3] The quantification of this fluorescence allows for the direct measurement of enzyme activity. Understanding the excitation and emission spectra of the liberated AFC is critical for accurate data acquisition and interpretation.

Spectral Properties of Cleaved this compound (Free AFC)

The cleavage of the this compound substrate releases the fluorophore AFC. The resulting fluorescence can be detected with a fluorometer or a multi-well fluorescence plate reader.[4] The key spectral characteristics are summarized below.

Data Presentation: Spectral Characteristics
ParameterWavelength (nm)Source(s)
Excitation Maximum 400[1][3][4][5][6][7]
Emission Maximum 505[1][3][4][5][6][7]
Excitation Range395 - 400[8]
Emission Range495 - 505[8]

Note: While the optimal wavelengths are 400 nm (Ex) and 505 nm (Em), some instruments may use filter sets with slightly different ranges, such as 390-400 nm for excitation and 510-540 nm for emission.[9]

Signaling Pathway and Cleavage Mechanism

The detection of caspase-1 activity using this compound relies on a straightforward enzymatic reaction. The substrate is designed to mimic the natural cleavage site recognized by caspase-1.

sub This compound (Non-Fluorescent Substrate) cas Active Caspase-1 sub->cas Recognizes YVAD sequence prod1 Cleaved Peptide (Ac-YVAD) cas->prod1 Cleavage prod2 Free AFC (Fluorescent) cas->prod2 Release

Caption: Caspase-1 enzymatic cleavage of this compound.

Experimental Protocol: Fluorometric Caspase-1 Assay

This section details a standard protocol for quantifying caspase-1 activity in cell lysates using this compound. Optimization may be required depending on the specific experimental conditions and sample types.

Required Materials
  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Cell Lysis Buffer (e.g., 100 mL Lysis Buffer)[10]

  • 2X Reaction Buffer (e.g., 40 mM Tris pH 7.6, 300 mM NaCl)[11]

  • Dithiothreitol (DTT)[10][11]

  • Apoptotic and non-apoptotic cell lysates

  • Caspase inhibitor (optional, for control), e.g., Z-VAD-FMK[11]

  • 96-well flat-bottom microplate (black, for fluorescence)

  • Fluorescence microplate reader

Reagent Preparation
  • Substrate Stock Solution (25 mM): Dissolve 5 mg of this compound powder in 0.278 mL of DMSO. Store at -20°C, protected from light. Avoid multiple freeze-thaw cycles.[11]

  • 2X Reaction Buffer with DTT: Immediately before use, prepare the 2X Reaction Buffer. For a buffer containing 40 mM Tris and 300 mM NaCl, add DTT to a final concentration of 4 mM.[11] Another common procedure is to add 10 µL of 1 M DTT stock per 1 mL of 2X Reaction Buffer.[10]

  • 2X Substrate Working Solution (100 µM): Warm the 2X Reaction Buffer with DTT to 37°C. Add 20 µL of the 25 mM substrate stock solution to 5 mL of the warmed buffer and vortex briefly to dissolve.[11]

Assay Procedure
  • Prepare Cell Lysates: Induce apoptosis in the desired cell line. Harvest both apoptotic and control (non-apoptotic) cells by centrifugation (e.g., 250 x g for 10 minutes).[10] Lyse the cell pellets using an appropriate lysis buffer (e.g., add 25 µL of cold Lysis Buffer per 1 x 10⁶ cells), incubate on ice for 10 minutes, and centrifuge at 10,000 x g for 1 minute to pellet debris.[10] Transfer the supernatant (lysate) to a new tube on ice.

  • Set up Reactions: In a 96-well microplate, add 50 µL of cell lysate (typically 100-200 µg of total protein) to each well.[10]

  • Prepare Controls: Include the following controls:

    • Blank: 50 µL of Lysis Buffer + 50 µL of 2X Substrate Working Solution.

    • Negative Control: 50 µL of non-apoptotic cell lysate + 50 µL of 2X Substrate Working Solution.

    • Inhibitor Control (optional): 50 µL of apoptotic cell lysate pre-incubated with a caspase inhibitor + 50 µL of 2X Substrate Working Solution.[11]

  • Initiate Reaction: Add 50 µL of the 2X Substrate Working Solution to each well containing cell lysate.[11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10] The optimal incubation time may vary (from 5 to 120 minutes) and should be determined empirically.[11]

  • Fluorescence Measurement: Read the plate in a fluorescence microplate reader using an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3][10]

Experimental Workflow Diagram

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_acq Data Acquisition prep_sub Prepare Substrate Stock (25 mM in DMSO) prep_work Prepare 2X Substrate Working Solution (100 µM) prep_sub->prep_work prep_buf Prepare 2X Reaction Buffer (with fresh DTT) prep_buf->prep_work add_sub Add 50 µL 2X Substrate Working Solution prep_work->add_sub prep_lys Prepare Cell Lysates (Apoptotic & Control) add_lys Pipette 50 µL Lysate into 96-well Plate prep_lys->add_lys add_lys->add_sub incubate Incubate at 37°C (1-2 hours) add_sub->incubate measure Measure Fluorescence (Ex: 400 nm, Em: 505 nm) incubate->measure analyze Analyze Data (Subtract Blank) measure->analyze

Caption: Workflow for a fluorometric caspase-1 assay.

References

Methodological & Application

Application Notes and Protocols: Ac-YVAD-AFC for Caspase-1 Activity Measurement in a 96-Well Plate Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AFC (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)-L-asparagine) is a fluorogenic substrate designed for the sensitive detection of caspase-1 and related caspase activity.[1][2] The tetrapeptide sequence YVAD is a preferred cleavage site for caspase-1.[2] The substrate itself is weakly fluorescent; however, upon enzymatic cleavage by caspase-1, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released.[3] The increase in fluorescence, measured at an excitation wavelength of 400 nm and an emission wavelength of 505 nm, is directly proportional to the caspase-1 activity in the sample.[1][4] This assay is a valuable tool for studying inflammation, apoptosis, and for screening potential caspase-1 inhibitors in a high-throughput 96-well plate format.[5][6]

Principle of the Assay

The assay is based on the enzymatic cleavage of the YVAD peptide sequence from the AFC fluorophore by active caspase-1. The intact this compound substrate exhibits minimal fluorescence. In the presence of active caspase-1, the enzyme cleaves the bond between the aspartate residue and the AFC molecule, liberating the free AFC. Free AFC is highly fluorescent, and the resulting signal can be quantified using a fluorescence plate reader.

G cluster_caspase1 Caspase-1 Activation cluster_assay Fluorometric Assay Pro-caspase-1 Pro-caspase-1 Active Caspase-1 Active Caspase-1 Pro-caspase-1->Active Caspase-1 Inflammasome Activation This compound This compound (Substrate, low fluorescence) Active Caspase-1->this compound AFC Free AFC (High fluorescence) This compound->AFC Cleavage by Active Caspase-1 Ac-YVAD Ac-YVAD G start Start prep_lysate Prepare Cell Lysates (1-5 x 10^6 cells in 50µL Lysis Buffer) start->prep_lysate add_lysate Add 50µL of Lysate to each well of a 96-well black plate prep_lysate->add_lysate add_buffer Add 50µL of 2X Reaction Buffer (with 20mM DTT) to each well add_lysate->add_buffer add_substrate Add 5µL of 1mM this compound (Final concentration: 50µM) add_buffer->add_substrate incubate Incubate at 37°C for 1-2 hours, protected from light add_substrate->incubate read_plate Read fluorescence at Ex/Em = 400/505 nm incubate->read_plate end End read_plate->end

References

Application Notes and Protocols for Caspase-1 Activity Assessment in Cell Lysates using Ac-YVAD-AFC Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2][3] It is a key component of the inflammasome, a multi-protein complex that assembles in response to various microbial and endogenous danger signals.[4] Upon activation, caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4][5] Dysregulation of caspase-1 activity is implicated in a range of inflammatory diseases, making it a significant target for therapeutic intervention.

The Ac-YVAD-AFC assay provides a sensitive and convenient method for detecting caspase-1 activity in cell lysates and purified systems. This fluorometric assay utilizes the synthetic peptide substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (this compound). The YVAD sequence is a preferred cleavage site for caspase-1.[6] In its intact form, the substrate emits blue light. Upon cleavage by active caspase-1, the free 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released, which emits a yellow-green fluorescence that can be quantified, providing a direct measure of caspase-1 enzymatic activity.[6][7][8][9]

Principle of the Assay

The this compound assay is based on the enzymatic activity of caspase-1 on a fluorogenic substrate. Active caspase-1 in the cell lysate specifically recognizes and cleaves the tetrapeptide sequence YVAD. This cleavage event liberates the AFC moiety, which exhibits distinct fluorescent properties compared to the uncleaved substrate. The increase in fluorescence intensity is directly proportional to the caspase-1 activity in the sample.

Data Presentation

Quantitative Assay Parameters
ParameterValueReference
Substrate This compound (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartic acid-7-Amino-4-trifluoromethylcoumarin)[6][10]
Enzyme Specificity Caspase-1, Caspase-4[6][10]
Excitation Wavelength 400 nm[6][7][8][11]
Emission Wavelength 505 nm[6][7][8][11]
Working Substrate Concentration 25-50 µM[12]
Incubation Time 1-2 hours[9][13]
Incubation Temperature 37°C[9][13]
Recommended Reagent Composition
ReagentComposition
Lysis Buffer Specific composition may vary, but typically contains non-ionic detergents (e.g., Triton X-100 or NP-40) and protease inhibitors in a buffered saline solution.
2X Reaction Buffer 40 mM Tris, pH 7.6, 300 mM NaCl, 4 mM DTT
This compound Stock Solution 1 mM in DMSO
DTT Stock Solution 1 M in dH₂O

Experimental Protocols

A. Preparation of Cell Lysates
  • Cell Culture and Treatment: Plate cells at a density of 1-2 x 10⁶ cells/well in a 6-well plate and treat with the desired stimuli to induce caspase-1 activation. An untreated control group should be included.

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 0.5 - 1.0 ml of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

    • Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

  • Cell Lysis:

    • Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 50-100 µl of ice-cold Lysis Buffer per 1-2 x 10⁶ cells.

    • Incubate the cell suspension on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 - 16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[14]

    • Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube. Keep the lysate on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing caspase-1 activity.

B. Caspase-1 Activity Assay
  • Assay Plate Preparation: On a 96-well black, flat-bottom microplate, add 50-100 µg of cell lysate protein to each well. Adjust the volume of each well to 50 µl with Lysis Buffer.

  • Reaction Mixture Preparation: Prepare a 2X Reaction Buffer containing 10 mM DTT. For each reaction, you will need 50 µl of this mixture.

  • Initiation of the Reaction:

    • Add 50 µl of the 2X Reaction Buffer with DTT to each well containing the cell lysate.

    • Add 5 µl of 1 mM this compound substrate to each well. The final concentration of the substrate will be approximately 50 µM.[9]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[9][13]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6][7][8][11]

C. Data Analysis
  • Background Subtraction: Subtract the fluorescence reading of a blank well (containing Lysis Buffer, Reaction Buffer, and substrate but no cell lysate) from all experimental readings.

  • Normalization: Normalize the background-subtracted fluorescence values to the protein concentration of each sample.

  • Fold-Change Calculation: Express the caspase-1 activity as a fold-change relative to the untreated control.

Visualizations

Caspase-1 Activation Signaling Pathway

Caspase1_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) PRR Pattern Recognition Receptor (e.g., TLR4, P2X7R) PAMPs_DAMPs->PRR binds NLRP3 NLRP3 PRR->NLRP3 activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Active_Caspase1 Active Caspase-1 Inflammasome->Active_Caspase1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Caspase1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: Canonical NLRP3 inflammasome pathway leading to caspase-1 activation.

This compound Assay Experimental Workflow

Assay_Workflow start Start: Stimulated Cells harvest 1. Harvest and Wash Cells start->harvest lysis 2. Lyse Cells on Ice harvest->lysis centrifuge1 3. Centrifuge to Pellet Debris lysis->centrifuge1 supernatant 4. Collect Supernatant (Lysate) centrifuge1->supernatant protein_assay 5. Quantify Protein Concentration supernatant->protein_assay plate_setup 6. Add Lysate to 96-well Plate protein_assay->plate_setup add_reagents 7. Add 2X Reaction Buffer and this compound plate_setup->add_reagents incubate 8. Incubate at 37°C add_reagents->incubate read_fluorescence 9. Measure Fluorescence (Ex: 400nm, Em: 505nm) incubate->read_fluorescence analyze 10. Analyze Data read_fluorescence->analyze

Caption: Step-by-step experimental workflow for the this compound caspase-1 assay.

References

In Vivo Application of Ac-YVAD-AFC for Studying Pyroptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a critical role in the innate immune response to pathogens and other danger signals. A key mediator of the canonical pyroptosis pathway is Caspase-1. The fluorogenic substrate Ac-YVAD-AFC (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)-L-asparagine) provides a valuable tool for detecting Caspase-1 activity. Upon cleavage by active Caspase-1, the AFC (7-Amino-4-trifluoromethylcoumarin) moiety is released, emitting a fluorescent signal that can be quantified. This document provides detailed application notes and protocols for the in vivo use of this compound to study pyroptosis in animal models.

Principle of Detection

This compound is a non-fluorescent peptide substrate that is specifically recognized and cleaved by active Caspase-1. The cleavage event liberates the AFC fluorophore, which exhibits strong fluorescence with an excitation maximum at approximately 400 nm and an emission maximum at around 505 nm. The intensity of the fluorescent signal is directly proportional to the enzymatic activity of Caspase-1, providing a quantitative measure of pyroptosis induction.

Data Presentation

The following tables summarize quantitative data from studies investigating the modulation of Caspase-1 activity and pyroptosis-related markers in animal models. While direct in vivo imaging data with this compound is limited in published literature, data from ex vivo analysis of tissue homogenates using fluorogenic substrates and related inhibitors provide a strong basis for experimental design and expected outcomes.

Table 1: Caspase-1 Activity in a Rat Model of Cerebral Ischemia

Treatment GroupTime PointCaspase-1 Activity (% of Control)Key Findings
Vehicle Control24 hours100 ± 20.3Ischemia induces a significant increase in Caspase-1 activity.
Ac-YVAD-cmk (Caspase-1 Inhibitor)24 hours3.4 ± 10.4The specific inhibitor Ac-YVAD-cmk almost completely abolishes Caspase-1 activity.[1]
Vehicle Control6 daysDecreased from 24hCaspase-1 activity naturally decreases at later time points post-ischemia.
Ac-YVAD-cmk6 daysSimilar to VehicleThe inhibitory effect is most pronounced at the acute stage.

Data adapted from an ex vivo assay on cortical homogenates using a fluorogenic substrate following in vivo treatment.[1]

Table 2: Pro-inflammatory Cytokine Levels in a Rat Model of Cerebral Ischemia

Treatment GroupTime PointIL-1β Levels (pg/mL/mg protein)Key Findings
Vehicle Control24 hoursHighIschemia leads to a significant production of the pro-inflammatory cytokine IL-1β.
Ac-YVAD-cmk24 hoursSignificantly ReducedInhibition of Caspase-1 activity leads to a reduction in IL-1β production.[1]

Data represents ex vivo measurements from cortical tissue.[1]

Table 3: Pyroptosis-Related Protein Expression in a Mouse Model of Sepsis-Induced Acute Kidney Injury

Treatment GroupProteinRelative Expression LevelKey Findings
ShamCaspase-1, NLRP1, IL-1β, IL-18BaselineNormal physiological levels of pyroptosis-related proteins.
CLP (Sepsis Model)Caspase-1, NLRP1, IL-1β, IL-18Significantly IncreasedSepsis induces a robust upregulation of the NLRP1 inflammasome and downstream effectors.[2]
CLP + Ac-YVAD-cmkCaspase-1, NLRP1, IL-1β, IL-18Significantly Reduced vs. CLPCaspase-1 inhibition mitigates the inflammatory cascade associated with pyroptosis in sepsis.[2]

Data based on Western blot analysis of kidney tissue homogenates.[2]

Signaling Pathways and Experimental Workflow

Canonical Pyroptosis Signaling Pathway

pyroptosis_pathway cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Plasma Membrane PAMPs PAMPs/DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR Activation ASC ASC PRR->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b IL-1β ProIL1b->IL1b IL18 IL-18 ProIL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore GSDMD Pore GSDMD_N->Pore Oligomerization Pore->IL1b Release Pore->IL18 Release

Caption: Canonical pyroptosis pathway initiated by PAMPs/DAMPs.

Experimental Workflow for In Vivo Imaging of Pyroptosis

experimental_workflow cluster_model Animal Model cluster_probe Probe Administration cluster_imaging In Vivo Imaging cluster_analysis Data Analysis & Validation AnimalPrep 1. Animal Model Preparation (e.g., Mouse, Rat) Induction 2. Induction of Pyroptosis (e.g., LPS, Ischemia Model) AnimalPrep->Induction ProbePrep 3. Prepare this compound Solution Induction->ProbePrep Injection 4. Administer this compound (e.g., IV, IP, Intrathecal) ProbePrep->Injection Imaging 5. Whole-body Fluorescence Imaging (Excitation: ~400nm, Emission: ~505nm) Injection->Imaging TimeCourse 6. Acquire Images at Multiple Time Points Imaging->TimeCourse Quantify 7. Quantify Fluorescence Intensity (Region of Interest Analysis) TimeCourse->Quantify ExVivo 8. Ex Vivo Validation (Tissue Homogenate Assay, Western Blot, ELISA) Quantify->ExVivo

Caption: Workflow for in vivo pyroptosis imaging using this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is fully dissolved.

  • For a 1 mL final working solution, sequentially add the following, ensuring complete mixing after each addition:

    • 100 µL of the DMSO stock solution.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

    • 450 µL of sterile saline.[3]

  • The final concentration of the working solution should be calculated based on the desired dosage for the animal model. This formulation results in a solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • It is recommended to prepare the working solution fresh on the day of the experiment. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

In Vivo Protocol for a Mouse Model of Sepsis-Induced Pyroptosis

Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.

Induction of Sepsis (Cecal Ligation and Puncture - CLP):

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Make a midline laparotomy incision to expose the cecum.

  • Ligate the cecum below the ileocecal valve.

  • Puncture the cecum once or twice with a 22-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and suture the abdominal wall.

  • Administer subcutaneous sterile saline for fluid resuscitation.

  • Sham-operated animals should undergo the same procedure without ligation and puncture.

Administration of this compound and In Vivo Imaging:

  • At a predetermined time point after CLP (e.g., 6, 12, or 24 hours), administer the prepared this compound solution to the mice. The route of administration can be intravenous (tail vein) or intraperitoneal. The dosage should be optimized, but a starting point can be extrapolated from related inhibitor studies (e.g., 1-5 mg/kg).

  • Anesthetize the mice and place them in an in vivo imaging system equipped for fluorescence detection.

  • Acquire images using an excitation filter around 400 nm and an emission filter around 505 nm.

  • Capture images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 6 hours) to determine the optimal imaging window.

  • Following the final imaging time point, euthanize the animals and harvest organs of interest (e.g., kidneys, liver, lungs, spleen) for ex vivo imaging and further analysis.

Ex Vivo Validation of Caspase-1 Activity

Materials:

  • Harvested tissues

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 96-well black microplate

  • Fluorometer

  • This compound

Protocol:

  • Homogenize the harvested tissues in ice-cold lysis buffer.

  • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • In a 96-well black microplate, add a standardized amount of protein from each lysate (e.g., 50 µg).

  • Add this compound to each well to a final concentration of 50 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a fluorometer with excitation at ~400 nm and emission at ~505 nm.

  • The fluorescence readings can be normalized to the protein concentration to determine the specific Caspase-1 activity.

Additional Validation:

  • Western Blot: Analyze tissue lysates for the cleaved forms of Caspase-1 and Gasdermin D.

  • ELISA: Measure the levels of IL-1β and IL-18 in serum or tissue homogenates.[2]

  • Immunohistochemistry: Stain tissue sections for markers of pyroptosis, such as cleaved Gasdermin D, to visualize the spatial distribution of pyroptotic cells.[2]

Concluding Remarks

The use of this compound in vivo offers a powerful approach to study the dynamics of Caspase-1 activation during pyroptosis in real-time. While challenges such as probe delivery, tissue penetration of light, and autofluorescence need to be considered and optimized for each experimental model, the protocols and data presented here provide a solid framework for researchers to design and execute meaningful in vivo studies of pyroptosis. Combining in vivo imaging with robust ex vivo validation methods will ensure the generation of high-quality, reproducible data, advancing our understanding of pyroptosis in health and disease.

References

Application Notes and Protocols for High-Throughput Screening of Caspase-1 Inhibitors using Ac-YVAD-AFC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1] It is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, including arthritis, gout, and sepsis, making it an attractive therapeutic target for the development of novel anti-inflammatory agents.

High-throughput screening (HTS) is a key strategy in drug discovery for identifying novel inhibitors of therapeutic targets from large compound libraries. The fluorogenic substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC) is a highly specific and sensitive tool for measuring caspase-1 activity in an HTS format. This peptide sequence mimics the natural cleavage site of pro-IL-1β.[3] Upon cleavage by active caspase-1, the free 7-amino-4-trifluoromethylcoumarin (AFC) is released, which produces a fluorescent signal that can be readily quantified.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in the high-throughput screening of caspase-1 inhibitors.

Caspase-1 Signaling Pathway

Caspase-1 is activated through the assembly of a multi-protein complex called the inflammasome.[2] This activation is a key event in the inflammatory cascade. The canonical inflammasome pathway is initiated by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), which are sensed by cytosolic pattern recognition receptors (PRRs) such as NLRP3. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[7][8] This proximity-induced dimerization leads to the autoproteolytic cleavage and activation of caspase-1.[2][9] Active caspase-1 then cleaves its downstream targets, including pro-IL-1β, pro-IL-18, and Gasdermin D, leading to cytokine maturation and a form of inflammatory cell death known as pyroptosis.[3]

Caspase1_Signaling_Pathway Caspase-1 Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Sensed by ASC ASC Adaptor NLRP3->ASC Recruits Inflammasome Inflammasome Assembly NLRP3->Inflammasome Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits ASC->Inflammasome Pro_Caspase1->Inflammasome Active_Caspase1 Active Caspase-1 Inflammasome->Active_Caspase1 Activates Pro_IL1B Pro-IL-1β Active_Caspase1->Pro_IL1B Cleaves Pro_IL18 Pro-IL-18 Active_Caspase1->Pro_IL18 Cleaves GasderminD Gasdermin D Active_Caspase1->GasderminD Cleaves IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GasderminD->Pyroptosis Pyroptosis->Inflammation

Caspase-1 signaling pathway overview.

Principle of the this compound based Assay

The this compound based assay is a fluorescence intensity-based method for measuring caspase-1 activity. The substrate, this compound, is a synthetic tetrapeptide that is specifically recognized and cleaved by caspase-1. The AFC fluorophore is quenched when it is attached to the peptide. Upon enzymatic cleavage by caspase-1, the free AFC is released, resulting in a significant increase in fluorescence. The intensity of the fluorescence is directly proportional to the caspase-1 activity. In a screening context, a decrease in the fluorescent signal in the presence of a test compound indicates inhibition of caspase-1 activity.

Data Presentation

Table 1: Properties of this compound Substrate
PropertyValueReference
Full NameAcetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin[10]
Molecular FormulaC₃₃H₃₆F₃N₅O₁₀[10]
Molecular Weight719.7 g/mol [10]
Excitation Wavelength400 nm[4][5][6]
Emission Wavelength505 nm[4][5][6]
SolubilitySoluble in DMSO[10]
Working Concentration25-50 µM[10]
Table 2: Example IC₅₀ Values of Known Caspase-1 Inhibitors
InhibitorIC₅₀ (nM)Assay SubstrateReference
VRT-0431980.204Ac-WEHD-AFC[11]
Ac-YVAD-cmkPotent, irreversibleNot specified[3]
VX-765530Ac-WEHD-AMC[12]
NCGC-001834342.58YVAD-AMC[11]

Experimental Protocols

Materials and Reagents
  • This compound substrate (powder or DMSO stock)

  • Recombinant human Caspase-1

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • DMSO (for dissolving compounds and substrate)

  • Known caspase-1 inhibitor (e.g., Ac-YVAD-cmk) for positive control

  • 384-well, black, flat-bottom microplates

  • Automated liquid handling system

  • Fluorescence microplate reader with 400 nm excitation and 505 nm emission filters

Preparation of Reagents
  • This compound Substrate Stock Solution (10 mM): Dissolve this compound powder in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.

  • Caspase-1 Working Solution: Dilute recombinant human caspase-1 in ice-cold Caspase Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically by titration to achieve a robust signal within the linear range of the assay.

  • Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate plate. The final concentration of DMSO in the assay should be kept constant and typically below 1%.

  • Positive Control: Prepare a solution of a known caspase-1 inhibitor (e.g., Ac-YVAD-cmk) at a concentration known to cause complete inhibition.

High-Throughput Screening Workflow

The following protocol is designed for a 384-well plate format and can be adapted for other formats. All steps involving reagent addition should ideally be performed using an automated liquid handling system to ensure accuracy and consistency.

HTS_Workflow HTS Workflow for Caspase-1 Inhibitors Start Start Dispense_Compounds Dispense Test Compounds, Positive & Negative Controls Start->Dispense_Compounds Dispense_Enzyme Dispense Caspase-1 Working Solution Dispense_Compounds->Dispense_Enzyme Pre_incubation Pre-incubate at RT (10-15 min) Dispense_Enzyme->Pre_incubation Dispense_Substrate Dispense this compound Substrate Solution Pre_incubation->Dispense_Substrate Incubation Incubate at 37°C (30-60 min) Dispense_Substrate->Incubation Read_Plate Read Fluorescence (Ex: 400 nm, Em: 505 nm) Incubation->Read_Plate Data_Analysis Data Analysis: - % Inhibition - Z' Factor - IC50 Determination Read_Plate->Data_Analysis End End Data_Analysis->End

High-throughput screening workflow.

Protocol Steps:

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the test compounds, positive control (known inhibitor), and negative control (DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add the Caspase-1 working solution (e.g., 20 µL) to all wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the this compound substrate solution (e.g., 20 µL) to all wells. The final concentration of the substrate should be at or near its Km value for caspase-1.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Analysis and Quality Control

Calculation of Percent Inhibition

The percent inhibition for each test compound is calculated using the following formula:

% Inhibition = [1 - (Fluorescencecompound - Fluorescenceblank) / (Fluorescencenegative control - Fluorescenceblank)] x 100

Where:

  • Fluorescencecompound is the fluorescence from the well with the test compound.

  • Fluorescencenegative control is the fluorescence from the well with DMSO (representing 0% inhibition).

  • Fluorescenceblank is the fluorescence from a well containing all reagents except the enzyme.

Z' Factor for Assay Quality

The Z' factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1][13][14][15] It is calculated using the following formula:

Z' = 1 - [ (3 x SDpositive control + 3 x SDnegative control) / |Meanpositive control - Meannegative control| ]

Where:

  • SD is the standard deviation.

  • Mean is the average fluorescence signal.

  • Positive control represents 100% inhibition.

  • Negative control represents 0% inhibition.

Interpretation of Z' Factor:

  • Z' > 0.5: An excellent assay, suitable for HTS.[1][15]

  • 0 < Z' < 0.5: A marginal assay that may be acceptable.[1][15]

  • Z' < 0: A poor assay, not suitable for HTS.[1][15]

Determination of IC₅₀

For compounds that show significant inhibition ("hits"), a dose-response curve is generated by testing a range of concentrations. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the data to a sigmoidal dose-response curve.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal-to-Background Ratio - Insufficient enzyme or substrate concentration.- Sub-optimal assay buffer conditions (pH, ionic strength).- Short incubation time.- Titrate enzyme and substrate to optimal concentrations.- Optimize buffer components and pH.- Increase incubation time, ensuring the reaction remains in the linear phase.
High Well-to-Well Variability - Inaccurate liquid handling.- Incomplete mixing.- Edge effects in the microplate.- Calibrate and validate automated liquid handlers.- Ensure proper mixing after each reagent addition.- Avoid using the outer wells of the plate or use a water-filled moat to minimize evaporation.
False Positives - Compound autofluorescence.- Compound aggregation.- Non-specific enzyme inhibition.- Pre-read the plate after compound addition to identify autofluorescent compounds.- Include detergents (e.g., Triton X-100) in the assay buffer to reduce aggregation.- Perform counter-screens with other proteases to assess selectivity.
False Negatives - Compound instability in the assay buffer.- Insufficient compound concentration.- Assess compound stability under assay conditions.- Screen at a higher concentration or perform a dose-response analysis.

Conclusion

The this compound based fluorometric assay provides a robust and sensitive platform for the high-throughput screening of caspase-1 inhibitors. By following the detailed protocols and implementing rigorous data analysis and quality control measures, researchers can effectively identify and characterize novel lead compounds for the development of new anti-inflammatory therapeutics. Careful optimization of assay parameters and attention to potential sources of error are crucial for the success of any HTS campaign.

References

Ac-YVAD-AFC Cell-Based Assay: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the Ac-YVAD-AFC cell-based assay for the detection and quantification of caspase-1 activity. This fluorometric assay is a critical tool for studying inflammation, pyroptosis, and the efficacy of therapeutic agents targeting the inflammasome pathway.

I. Introduction and Principles

The this compound assay is a highly sensitive and specific method for measuring the activity of caspase-1, a key enzyme in the inflammatory response. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Its activation is a hallmark of the assembly of multiprotein complexes called inflammasomes.

The assay utilizes the fluorogenic substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (this compound). The tetrapeptide sequence "YVAD" is a preferred recognition and cleavage site for caspase-1.[1] In its intact form, the substrate is weakly fluorescent. However, upon cleavage by active caspase-1 at the aspartate residue, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released. The resulting increase in fluorescence, which can be measured using a fluorometer, is directly proportional to the caspase-1 activity in the sample. The excitation and emission wavelengths for free AFC are approximately 400 nm and 505 nm, respectively.[1][2][3][4]

It is important to note that while this compound is a preferential substrate for caspase-1, it can also be cleaved by other caspases, notably caspase-4.[4] Therefore, it is crucial to consider the experimental context and potentially use specific inhibitors to confirm the contribution of caspase-1 to the measured activity.

II. Signaling Pathway: Caspase-1 Activation

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is tightly regulated and typically occurs through the formation of an inflammasome.[5][6][7] Inflammasomes are intracellular multiprotein platforms that assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[8]

Several distinct inflammasomes have been identified, each with a specific sensor protein, such as NLRP3, NLRC4, or AIM2.[5][9][10][11][12] Upon activation, these sensor proteins oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their auto-proteolytic cleavage and activation.[8][13]

Activated caspase-1 then proceeds to cleave its downstream substrates, including pro-IL-1β, pro-IL-18, and Gasdermin D. The cleavage of Gasdermin D is a critical event leading to a form of inflammatory programmed cell death known as pyroptosis.[2][3][7][14][15] The N-terminal fragment of cleaved Gasdermin D forms pores in the cell membrane, leading to cell lysis and the release of mature IL-1β and IL-18.[2][3]

Caspase1_Activation_Pathway cluster_stimuli PAMPs / DAMPs cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects LPS LPS NLRP3 NLRP3 LPS->NLRP3 ATP ATP ATP->NLRP3 Toxins Toxins Toxins->NLRP3 Crystals Crystals Crystals->NLRP3 Flagellin Flagellin NLRC4 NLRC4 Flagellin->NLRC4 dsDNA dsDNA AIM2 AIM2 dsDNA->AIM2 ASC ASC NLRP3->ASC recruit NLRC4->ASC recruit AIM2->ASC recruit Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruit Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores

Figure 1. Caspase-1 Activation Pathway.

III. Experimental Workflow

The this compound cell-based assay follows a straightforward workflow, involving cell culture and treatment, cell lysis, enzymatic reaction, and data acquisition and analysis.

Experimental_Workflow start Start cell_culture 1. Cell Culture and Treatment - Seed cells in a 96-well plate. - Treat with stimuli to induce caspase-1 activation. start->cell_culture cell_lysis 2. Cell Lysis - Wash cells with cold PBS. - Add chilled Lysis Buffer and incubate on ice. cell_culture->cell_lysis centrifugation 3. Centrifugation - Centrifuge to pellet cell debris. cell_lysis->centrifugation lysate_collection 4. Lysate Collection - Transfer supernatant (cell lysate) to a new plate. centrifugation->lysate_collection reaction_setup 5. Reaction Setup - Add 2X Reaction Buffer (with DTT). - Add this compound substrate. lysate_collection->reaction_setup incubation 6. Incubation - Incubate at 37°C for 1-2 hours, protected from light. reaction_setup->incubation measurement 7. Fluorescence Measurement - Read fluorescence at Ex/Em = 400/505 nm. incubation->measurement analysis 8. Data Analysis - Subtract background. - Calculate fold increase in activity. measurement->analysis end End analysis->end

Figure 2. this compound Assay Workflow.

IV. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

A. Materials and Reagents

  • Cells of interest (e.g., macrophages, monocytes)

  • Appropriate cell culture medium and supplements

  • Stimulus for caspase-1 activation (e.g., LPS, ATP, nigericin)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound substrate (typically supplied as a 1 mM stock in DMSO)[1]

  • Cell Lysis Buffer (e.g., commercially available or a buffer containing 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 20% sucrose, 0.2% CHAPS, 20 mM DTT)

  • Dithiothreitol (DTT)

  • Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) for control experiments

  • Black, clear-bottom 96-well microplate

  • Fluorometer capable of excitation at 400 nm and emission at 505 nm

B. Step-by-Step Procedure

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate at a density of 1-2 x 10^6 cells/mL in a final volume of 100 µL/well.

    • Culture cells under appropriate conditions until they reach the desired confluency.

    • Induce caspase-1 activation by treating the cells with the desired stimulus for the appropriate duration. Include an untreated control group.

  • Cell Lysis:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully remove the supernatant.

    • Wash the cells once with 100 µL of ice-cold PBS.

    • Centrifuge again and remove the PBS.

    • Add 50 µL of chilled Cell Lysis Buffer to each well.

    • Incubate the plate on ice for 10-15 minutes.

  • Lysate Collection:

    • Centrifuge the plate at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.

    • Carefully transfer 40 µL of the supernatant (cell lysate) to a new black 96-well plate.

  • Enzymatic Reaction:

    • Prepare the 2X Reaction Buffer containing 20 mM DTT immediately before use.

    • Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate.

    • Add 5 µL of 1 mM this compound substrate to each well (final concentration: 50 µM).[6]

    • Controls:

      • Blank: 50 µL of Lysis Buffer + 50 µL of 2X Reaction Buffer + 5 µL of substrate.

      • Negative Control: Lysate from untreated cells.

      • Inhibitor Control: Pre-incubate lysate from stimulated cells with a caspase-1 inhibitor for 10-15 minutes before adding the substrate.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[6][14] The optimal incubation time may vary depending on the cell type and the level of caspase-1 activity. Kinetic readings can be taken every 15-30 minutes to determine the optimal time point.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

C. Data Analysis

  • Background Subtraction: Subtract the average fluorescence reading of the blank wells from all other readings.

  • Calculate Fold Increase: Divide the background-subtracted fluorescence of the treated samples by the background-subtracted fluorescence of the untreated control samples. The result represents the fold increase in caspase-1 activity.

V. Data Presentation

Quantitative data from the this compound assay should be presented in a clear and organized manner. A tabular format is recommended for easy comparison between different experimental conditions.

Sample/TreatmentReplicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Mean RFUStandard DeviationBackground Subtracted RFUFold Increase vs. Controlp-value vs. Control
Untreated Control 152015501535153515.014351.0-
Stimulus A 875089208810882785.087276.08<0.001
Stimulus A + Inhibitor 161015901605160210.415021.05>0.05
Stimulus B 643065106480647340.463734.44<0.001
Blank 100102981002.0---

RFU = Relative Fluorescence Units

VI. Troubleshooting

Problem Possible Cause Solution
High Background Fluorescence Substrate degradationAliquot the substrate and store it properly at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Incomplete cell lysisEnsure complete cell lysis by optimizing the lysis buffer composition and incubation time.
Autofluorescence from cells or media componentsUse a phenol red-free medium for the assay. Include a "no substrate" control to assess background fluorescence from the lysate.
Low Signal or No Increase in Fluorescence Inefficient induction of caspase-1Optimize the concentration and incubation time of the stimulus. Confirm caspase-1 activation by another method (e.g., Western blot for cleaved caspase-1).
Insufficient cell number or protein concentrationIncrease the number of cells per well or the amount of protein in the lysate.[14]
Inactive enzymeEnsure that DTT is added fresh to the reaction buffer, as it is essential for caspase activity.
High Variability Between Replicates Pipetting errorsUse calibrated pipettes and be careful when dispensing small volumes. Prepare a master mix for the reaction buffer and substrate.
Uneven cell seeding or cell loss during washingEnsure even cell distribution in the wells. Be gentle during the washing steps to avoid detaching adherent cells.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with PBS to maintain humidity.

This detailed guide provides a robust framework for the successful implementation and interpretation of the this compound cell-based assay. By understanding the underlying principles and adhering to the optimized protocol, researchers can obtain reliable and reproducible data on caspase-1 activity, furthering our understanding of inflammatory processes and aiding in the development of novel therapeutics.

References

Measuring Caspase-1 Activity in Primary Immune Cells with Ac-YVAD-AFC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity and inflammation.[1] Its activation is a key event in the formation of inflammasomes, multi-protein complexes that respond to pathogenic and endogenous danger signals.[2][3] Active caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), as well as inducing a pro-inflammatory form of programmed cell death known as pyroptosis.[4] Given its pivotal role in inflammation, the measurement of caspase-1 activity is crucial for research in immunology, infectious diseases, and for the development of novel anti-inflammatory therapeutics.

This document provides detailed application notes and protocols for measuring caspase-1 activity in primary immune cells, such as macrophages and dendritic cells, using the fluorogenic substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC).

Principle of the Assay

The this compound assay is a highly sensitive and specific method for detecting caspase-1 activity.[5] The substrate, this compound, contains the peptide sequence YVAD, which is a preferred cleavage site for caspase-1.[6] The peptide is conjugated to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved form, the substrate is weakly fluorescent. However, upon cleavage by active caspase-1, free AFC is released, which emits a strong yellow-green fluorescence upon excitation.[5] The intensity of the fluorescence is directly proportional to the caspase-1 activity in the sample.

The specificity of the assay can be confirmed by using a specific, reversible inhibitor of caspase-1, Ac-YVAD-CHO.[4] A significant reduction in fluorescence in the presence of the inhibitor confirms that the measured activity is predominantly due to caspase-1.

Data Presentation

Table 1: Properties of the this compound Substrate and Ac-YVAD-CHO Inhibitor
ParameterThis compound (Substrate)Ac-YVAD-CHO (Inhibitor)
Full Name Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarinAcetyl-Tyrosyl-Valyl-Alanyl-Aspartal
Molecular Formula C₃₃H₃₆F₃N₅O₁₀C₂₅H₃₅N₅O₈
Molecular Weight 719.7 g/mol 549.6 g/mol
Excitation Wavelength ~400 nm[7]Not Applicable
Emission Wavelength ~505 nm[7]Not Applicable
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in DMSOSoluble in DMSO
Storage Store at -20°C, protect from lightStore at -20°C
Table 2: Representative Caspase-1 Activity Data in Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)

The following data is illustrative and may vary depending on experimental conditions.

Treatment GroupStimulusIncubation TimeCaspase-1 Activity (Relative Fluorescence Units - RFU)% Inhibition with Ac-YVAD-CHO (50 µM)
Untreated ControlNone4 hours150 ± 25N/A
LPS PrimedLPS (1 µg/mL)4 hours350 ± 45N/A
Inflammasome Activated LPS (1 µg/mL) + ATP (5 mM) 1 hour 2500 ± 210 92%
Inhibitor ControlLPS (1 µg/mL) + ATP (5 mM) + Ac-YVAD-CHO (50 µM)1 hour280 ± 35N/A

Signaling Pathway and Experimental Workflow

Caspase-1 Activation Pathway

The diagram below illustrates the canonical NLRP3 inflammasome activation pathway, a common mechanism for caspase-1 activation in primary immune cells in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

Caspase1_Activation_Pathway Canonical NLRP3 Inflammasome Activation Pathway PAMPs PAMPs (e.g., LPS) DAMPs (e.g., ATP) TLR4 TLR4 PAMPs->TLR4 NLRP3 NLRP3 PAMPs->NLRP3 Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB Signal 1 (Priming) pro_IL1b pro-IL-1β pro-IL-18 NLRP3 NFkB->pro_IL1b ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 ASC->Inflammasome pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 pro_cytokines pro-IL-1β pro-IL-18 Caspase1->pro_cytokines Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis Cytokines Mature IL-1β Mature IL-18 pro_cytokines->Cytokines

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Experimental Workflow

The following diagram outlines the general workflow for measuring caspase-1 activity in primary immune cells.

Experimental_Workflow Workflow for Caspase-1 Activity Assay start Start isolate_cells Isolate Primary Immune Cells (e.g., BMDMs, BMDCs) start->isolate_cells culture_cells Culture and Differentiate Cells isolate_cells->culture_cells prime_cells Prime Cells (Signal 1) (e.g., LPS) culture_cells->prime_cells treat_cells Treat with Stimulus (Signal 2) (e.g., ATP, Nigericin) prime_cells->treat_cells inhibitor Add Caspase-1 Inhibitor (Ac-YVAD-CHO) for Control treat_cells->inhibitor lyse_cells Lyse Cells on Ice treat_cells->lyse_cells inhibitor->lyse_cells prepare_lysate Prepare Cell Lysate (Centrifuge to pellet debris) lyse_cells->prepare_lysate assay_plate Add Lysate to 96-well Plate prepare_lysate->assay_plate add_reagents Add Assay Buffer and This compound Substrate assay_plate->add_reagents incubate Incubate at 37°C add_reagents->incubate read_fluorescence Read Fluorescence (Ex: 400 nm, Em: 505 nm) incubate->read_fluorescence analyze_data Analyze Data read_fluorescence->analyze_data

References

Unlocking Inflammatory Pathways: Ac-YVAD-AFC for High-Throughput Screening and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders represent a significant global health burden. A key mediator in the inflammatory cascade is Caspase-1, a cysteine protease responsible for the activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. The activation of Caspase-1 is tightly regulated by a multi-protein complex known as the inflammasome.[1] Consequently, Caspase-1 has emerged as a critical therapeutic target for the development of novel anti-inflammatory agents. This compound (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)-L-asparagine) is a highly specific, fluorogenic substrate for Caspase-1, designed to facilitate the discovery and characterization of its inhibitors.[2][3]

Upon cleavage by active Caspase-1 at the aspartate residue, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, producing a readily detectable fluorescent signal. This property makes this compound an invaluable tool in high-throughput screening (HTS) campaigns and detailed kinetic studies of Caspase-1 inhibitors. These application notes provide detailed protocols for the use of this compound in drug discovery for inflammatory diseases.

Mechanism of Action

This compound is a synthetic tetrapeptide that mimics the natural cleavage site of pro-IL-1β recognized by Caspase-1. The sequence Tyr-Val-Ala-Asp (YVAD) is the preferred recognition motif for Caspase-1.[3] The N-terminus is acetylated to improve cell permeability and prevent degradation by aminopeptidases, while the C-terminus is conjugated to the AFC fluorophore. In its uncleaved state, the fluorescence of AFC is quenched. Upon enzymatic cleavage by Caspase-1, the free AFC molecule is liberated, resulting in a significant increase in fluorescence intensity when excited at approximately 400 nm, with an emission maximum at around 505 nm.[2] This direct relationship between enzyme activity and fluorescence signal allows for a sensitive and continuous assay to measure Caspase-1 activity.

Data Presentation

InhibitorTarget(s)IC50 / KiAssay SubstrateReference
Ac-YVAD-CHOCaspase-1 (ICE)Ki = 0.76 nM (human), 3.0 nM (mouse)Not Specified[1]
Ac-YVAD-cmkCaspase-1Potent, irreversibleNot Specified
VRT-043198Caspase-1, Caspase-4Ki < 0.6 nM (Caspase-4), 0.8 nM (Caspase-1)Not Specified
Belnacasan (VX-765)Caspase-1IC50 ≈ 0.7 µM (LPS-induced IL-1β release)Not Specified

Note: The specific substrate used can influence the apparent IC50/Ki values. The data presented here is for illustrative purposes. Researchers should always report the specific substrate and assay conditions used.

Experimental Protocols

Protocol 1: In Vitro Caspase-1 Inhibition Assay

This protocol is designed for screening and characterizing potential Caspase-1 inhibitors in a cell-free system.

Materials:

  • Recombinant human Caspase-1

  • This compound substrate[2]

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Ac-YVAD-cmk)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 400 nm and emission at 505 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.[2]

    • Dilute the recombinant Caspase-1 in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by titration.

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 50 µM.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the diluted test compounds or controls to the appropriate wells.

    • Add 25 µL of the diluted recombinant Caspase-1 solution to all wells except the blank (no enzyme) wells. For blank wells, add 25 µL of Assay Buffer.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction and Measure Fluorescence:

    • Add 25 µL of the this compound working solution to all wells to initiate the enzymatic reaction.

    • Immediately start monitoring the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) at 37°C in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then read the fluorescence.

  • Data Analysis:

    • For kinetic assays, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Vinhibitor - Vblank) / (Vno inhibitor - Vblank)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Cellular Caspase-1 Activity Assay in Macrophages

This protocol measures Caspase-1 activity in cultured cells, providing a more physiologically relevant assessment of inhibitor efficacy.

Materials:

  • THP-1 human monocytic cell line (or other suitable macrophage-like cells)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP (for inflammasome activation)

  • Cell lysis buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol

  • This compound substrate

  • Test compounds

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Differentiate the THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.

  • Priming and Inhibitor Treatment:

    • Prime the differentiated macrophages with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

    • Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.

  • Inflammasome Activation:

    • Induce inflammasome activation and Caspase-1 activity by treating the cells with an NLRP3 activator, such as 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes.

  • Cell Lysis and Caspase-1 Assay:

    • Wash the cells with cold PBS and then lyse them with 100 µL of cell lysis buffer per well.

    • Incubate the plate on ice for 15 minutes with gentle shaking.

    • Centrifuge the plate at 1,500 rpm for 10 minutes at 4°C to pellet the cell debris.

    • Transfer 50 µL of the supernatant (cell lysate) to a new 96-well black microplate.

  • Fluorescence Measurement:

    • Add 50 µL of the this compound working solution (50 µM in assay buffer from Protocol 1) to each well containing the cell lysate.

    • Measure the fluorescence intensity as described in Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition of Caspase-1 activity in the presence of the test compounds compared to the vehicle-treated control.

    • Determine the cellular IC50 value for the inhibitors.

Mandatory Visualizations

Caspase1_Signaling_Pathway cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Caspase1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Active_Caspase1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical Inflammasome Activation Pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Incubate Enzyme & Inhibitor Reagents->Incubation Reaction Add Substrate & Initiate Reaction Incubation->Reaction Measurement Measure Fluorescence (400nm Ex / 505nm Em) Reaction->Measurement Analysis_invitro Calculate IC50 Measurement->Analysis_invitro Cell_Culture Culture & Differentiate Macrophages Priming Prime with LPS & Treat with Inhibitor Cell_Culture->Priming Activation Activate Inflammasome (Nigericin/ATP) Priming->Activation Lysis Cell Lysis Activation->Lysis Assay Caspase-1 Assay on Lysate Lysis->Assay Analysis_cellular Determine Cellular IC50 Assay->Analysis_cellular

Caption: Experimental Workflow for Caspase-1 Inhibition Assays.

Ac_YVAD_AFC_Mechanism AcYVADAFC This compound (Non-fluorescent) Caspase1 Active Caspase-1 AcYVADAFC->Caspase1 Substrate CleavedProducts Ac-YVAD + AFC (Fluorescent) Caspase1->CleavedProducts Cleavage Fluorescence Fluorescence Signal (Ex: 400nm, Em: 505nm) CleavedProducts->Fluorescence

Caption: Mechanism of this compound Cleavage and Fluorescence.

References

Troubleshooting & Optimization

Technical Support Center: Ac-YVAD-AFC Caspase-1 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-YVAD-AFC-based caspase-1 assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a better signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic substrate used to measure the activity of caspase-1 and related enzymes.[1][2][3][4] The substrate consists of a four-amino-acid peptide sequence (YVAD) that is preferentially recognized and cleaved by caspase-1.[4][5] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[4][5][6] In its intact form, the substrate emits blue light (λex = ~400 nm).[3] Upon cleavage by active caspase-1, free AFC is released, which then emits a yellow-green fluorescence at a longer wavelength (λem = ~505 nm).[1][2][3][4][5] The increase in fluorescence intensity is directly proportional to the caspase-1 activity in the sample.[5]

Q2: What are the optimal excitation and emission wavelengths for this compound?

The recommended excitation wavelength for this compound is approximately 400 nm, and the emission wavelength for the cleaved AFC fluorophore is around 505 nm.[1][2][3][4][5]

Q3: What are common causes of a low signal-to-noise ratio in my this compound assay?

A low signal-to-noise ratio can be caused by several factors, including:

  • High background fluorescence: This can be due to autofluorescence from cells or media components, or non-enzymatic hydrolysis of the substrate.

  • Low caspase-1 activity: The experimental conditions may not be optimal for inducing caspase-1 activation.

  • Suboptimal reagent concentrations: Incorrect concentrations of the substrate or other assay components can lead to poor signal.

  • Instrument settings: Improperly configured fluorometer or microplate reader settings can result in low signal detection.

  • Reagent degradation: The this compound substrate is light-sensitive and susceptible to degradation with repeated freeze-thaw cycles.[5][6][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Possible Cause Solution
High Background Fluorescence Autofluorescence from cell lysates or media.Include a "no-cell lysate" or "no-substrate" control to determine the background fluorescence and subtract this value from your experimental readings.[5] Consider using phenol red-free media if working with live cells.
Non-specific substrate cleavage by other proteases.Include a caspase-1 specific inhibitor, such as Ac-YVAD-CHO, in a parallel control well.[8] The difference in signal between the inhibited and uninhibited samples represents the specific caspase-1 activity.
Substrate degradation.Protect the this compound substrate from light.[6] Aliquot the substrate upon receipt to avoid multiple freeze-thaw cycles.[5][6][7] Prepare fresh working solutions for each experiment.
Low Signal or No Signal Insufficient caspase-1 activation.Optimize the concentration and incubation time of your inducing agent. Ensure your cells are healthy and responsive.
Insufficient amount of cell lysate.Increase the amount of cell lysate used per reaction. A typical starting point is 50-200 µg of total protein.[9]
Incorrect filter settings on the plate reader.Verify that the excitation and emission wavelengths are set correctly for AFC (Ex/Em = 400/505 nm).[3][5]
Inactive enzyme.Ensure that the cell lysis and assay buffers contain DTT to maintain a reducing environment, as caspases are cysteine proteases.[5][6]
High Well-to-Well Variability Inconsistent cell numbers.Ensure accurate cell counting and seeding to have a consistent number of cells in each well.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents in each well.
Bubbles in wells.After adding reagents, visually inspect the plate for bubbles and remove them with a clean pipette tip before reading.[8]

Experimental Protocols

Key Experiment: Caspase-1 Activity Assay in Cell Lysates

This protocol provides a general framework for measuring caspase-1 activity in cell lysates using this compound.

Materials:

  • Cells induced to undergo apoptosis or inflammasome activation.

  • Uninduced control cells.

  • Chilled Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose, 0.1 mM EDTA).

  • 2X Reaction Buffer (e.g., 40 mM HEPES, 200 mM NaCl, 20% sucrose, 2 mM DTT, 0.2% CHAPS).

  • This compound substrate (1 mM stock in DMSO).

  • Caspase-1 inhibitor (e.g., Ac-YVAD-CHO, 10 mM stock in DMSO) for control reactions.

  • 96-well black, flat-bottom microplate.

  • Fluorometric microplate reader.

Procedure:

  • Cell Lysis:

    • Pellet 1-5 x 10^6 induced and uninduced cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.

    • Incubate on ice for 10 minutes.[5]

    • Centrifuge at 10,000 x g for 1 minute at 4°C.[5]

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

  • Assay Setup:

    • On a 96-well plate, add 50 µL of cell lysate to each well.

    • For inhibitor controls, add the caspase-1 inhibitor to the desired final concentration.

    • Prepare a master mix of 2X Reaction Buffer with DTT added fresh (final concentration of 10 mM).

    • Add 50 µL of the 2X Reaction Buffer to each well.

  • Reaction Initiation and Incubation:

    • Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[3][5]

  • Data Acquisition:

    • Read the plate in a fluorometer with an excitation filter of 400 nm and an emission filter of 505 nm.[3][5]

Data Analysis:

The results are typically expressed as the fold increase in caspase activity of the induced sample compared to the uninduced control.[5] Subtract the background fluorescence (from no-lysate or no-substrate controls) before calculating the fold change.

Visualizations

Signaling Pathway: Caspase-1 Activation via Inflammasome

Caspase1_Activation cluster_0 Inflammasome Assembly cluster_1 Caspase-1 Activity cluster_2 Downstream Effects cluster_3 This compound Assay Principle PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Activates ASC ASC Adaptor Protein PRR->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Active_Casp1->GSDMD Cleaves Ac_YVAD_AFC This compound (Low Fluorescence) Active_Casp1->Ac_YVAD_AFC Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis AFC Free AFC (High Fluorescence) Ac_YVAD_AFC->AFC

Caption: Canonical inflammasome pathway leading to Caspase-1 activation and its detection.

Experimental Workflow: this compound Assay

Assay_Workflow start Start: Cell Culture (Induced and Uninduced) harvest Harvest and Pellet Cells start->harvest lysis Lyse Cells on Ice harvest->lysis centrifuge Centrifuge to Clarify Lysate lysis->centrifuge supernatant Collect Supernatant (Lysate) centrifuge->supernatant plate Aliquot Lysate into 96-well Plate supernatant->plate reagents Add 2X Reaction Buffer plate->reagents substrate Add this compound Substrate reagents->substrate incubate Incubate at 37°C (1-2 hours, protected from light) substrate->incubate read Read Fluorescence (Ex: 400nm, Em: 505nm) incubate->read analyze Analyze Data (Subtract background, calculate fold change) read->analyze end End analyze->end

Caption: Step-by-step workflow for the this compound caspase-1 activity assay.

References

Optimizing incubation time for Ac-YVAD-AFC with cell lysates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing caspase-1 activity assays using the fluorogenic substrate Ac-YVAD-AFC. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers and scientists achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for the this compound assay with cell lysates?

There is no single optimal incubation time; it must be determined empirically for your specific experimental conditions (e.g., cell type, protein concentration, and level of caspase-1 activation). Most protocols suggest a starting point of 1-2 hours at 37°C[1][2]. However, the ideal duration is the longest time point that falls within the linear range of the reaction. To determine this, you should perform a kinetic assay (time-course experiment) by measuring the fluorescence signal at regular intervals. This will allow you to identify the time frame during which the signal increases linearly, before the reaction rate slows due to substrate depletion or enzyme instability.

Q2: Should I perform a kinetic or an endpoint assay?

The choice depends on your experimental goal.

  • Kinetic Assays involve continuous monitoring of the reaction over time and provide real-time data on the rate of product formation[3]. They are ideal for determining the initial reaction velocity (Vmax), studying enzyme kinetics, and precisely optimizing the incubation time[3][4]. This method is highly recommended for initial experiments to characterize your system.

  • Endpoint Assays measure the total fluorescence after a fixed incubation period[3]. They are simpler and higher-throughput, making them suitable for screening large numbers of samples once the optimal incubation time has been established from kinetic studies[3].

Q3: Why is my fluorescence signal too high or saturated?

A saturated signal typically indicates that the reaction has proceeded too quickly or for too long, exhausting the substrate and moving beyond the linear range of detection. Common causes and solutions include:

  • Incubation time is too long: Reduce the incubation period based on your kinetic analysis.

  • Enzyme concentration is too high: The amount of caspase-1 in your lysate is excessive. Dilute the cell lysate with cold lysis buffer and re-run the assay. A typical protein concentration range is 50-200 µg per reaction[5].

Q4: Why is my fluorescence signal too low or absent?

Low or no signal suggests insufficient caspase-1 activity or a problem with the assay components. Consider these possibilities:

  • Low Caspase-1 Activity: The induction of apoptosis or inflammation may have been inefficient. Confirm activation using an alternative method, such as Western blotting for cleaved caspase-1.

  • Insufficient Protein: Increase the amount of cell lysate used per reaction.

  • Substrate Degradation: this compound is light-sensitive and susceptible to repeated freeze-thaw cycles[1]. Ensure it has been stored correctly at -20°C or -80°C, protected from light[6].

  • Inactive DTT: Dithiothreitol (DTT) is required for caspase activity and should be added fresh to the reaction buffer just before use[1][2].

Q5: Is the this compound substrate specific to Caspase-1?

No, it is not entirely specific. This compound is a preferred substrate for caspase-1, but it is also efficiently cleaved by caspase-4[7][8]. Other caspases may also exhibit some cross-reactivity[9][10]. Therefore, it is best practice to confirm specific caspase activation using complementary methods, such as Western blotting for the cleaved fragments of caspase-1 or using specific inhibitors[9][10].

Q6: What controls are essential for a reliable caspase-1 assay?

To ensure the validity of your results, the following controls are critical:

  • No-Lysate Control (Buffer Blank): Contains reaction buffer and substrate, but no cell lysate. This measures the background fluorescence of the reagents.

  • No-Substrate Control (Lysate Autofluorescence): Contains cell lysate and reaction buffer, but no this compound. This measures the natural fluorescence of your cell lysate.

  • Non-Induced Sample: Cell lysate from untreated cells. This serves as the baseline for calculating the fold-increase in caspase-1 activity in your treated samples.

  • Positive Control: A sample known to have high caspase-1 activity (e.g., lysate from cells treated with a known inflammasome activator like LPS + ATP) or purified active caspase-1.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Reagent contamination or non-enzymatic substrate degradation. 2. Autofluorescence from the cell lysate or test compounds.1. Run a "no-lysate" control. If high, prepare fresh buffers and handle the substrate with care (protect from light, avoid freeze-thaws)[1]. 2. Run a "no-substrate" control. Subtract this background reading from your experimental samples[11].
Low Signal-to-Noise Ratio 1. Suboptimal substrate concentration. 2. Low enzyme activity in the lysate. 3. Incorrect fluorescence reader settings.1. Ensure the final substrate concentration is within the recommended range (e.g., 25-50 µM)[8][11]. 2. Increase the amount of protein per well or optimize the induction protocol. 3. Verify the excitation and emission wavelengths are set correctly for AFC (Ex/Em = 400/505 nm)[2].
High Well-to-Well Variability 1. Inaccurate pipetting of lysate, buffer, or substrate. 2. Incomplete mixing of reagents in the wells. 3. Temperature fluctuations across the plate during incubation.1. Use calibrated pipettes and be precise. Prepare a master mix of reaction buffer and substrate to add to the lysates. 2. Gently tap the plate after adding all components to ensure a homogenous mixture. Avoid introducing bubbles. 3. Ensure the plate is incubated evenly at 37°C.
Non-Linear Reaction Rate (in Kinetic Assay) 1. Substrate Depletion: The reaction rate slows as the substrate is consumed. 2. Enzyme Instability: The caspase loses activity over the incubation period. 3. Assay Interference: Test compounds may inhibit or enhance the signal over time.1. Use data only from the initial, linear phase of the reaction. If the linear phase is too short, reduce the amount of cell lysate. 2. Keep lysates on ice at all times before starting the reaction. 3. Analyze the full kinetic curve; interfering compounds can often be identified by abnormal reaction progress curves[4].

Data Presentation

Summary of Key Assay Parameters
ParameterRecommended Range/ValueSource(s)
Cell Lysate Protein 50 - 200 µg per reaction[1][5]
This compound Final Conc. 25 - 50 µM[8][11]
Incubation Temperature 37°C[1][2][11]
Incubation Time 1 - 2 hours (must be optimized)[1][2]
Excitation Wavelength 400 nm[2][6]
Emission Wavelength 505 nm[2][6]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time (Kinetic Assay)

This protocol determines the linear range of the caspase-1 reaction for your specific cell system.

  • Cell Preparation: Culture and treat your cells with the desired stimulus to induce caspase-1 activation. Include an untreated control group.

  • Lysate Preparation:

    • Harvest 1-5 x 10⁶ cells per sample by centrifugation.[2]

    • Wash cells once with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[2]

    • Centrifuge at 10,000 x g for 1-5 minutes at 4°C to pellet debris.[1][2]

    • Transfer the supernatant (cell lysate) to a pre-chilled tube. Keep on ice.

    • Determine the protein concentration of the lysate using a BCA or similar protein assay.

  • Assay Setup:

    • In a 96-well black, flat-bottom plate, add 50-100 µg of your cell lysate to each well and adjust the volume to 50 µL with chilled Cell Lysis Buffer.

    • Prepare a master mix of 2X Reaction Buffer containing freshly added DTT (to a final concentration of 10 mM).

    • Add 50 µL of the 2X Reaction Buffer with DTT to each well.[2]

  • Initiate and Read:

    • Pre-set a fluorescence plate reader to kinetic mode at 37°C, with excitation at 400 nm and emission at 505 nm. Set it to read every 5 minutes for at least 2 hours.

    • Initiate the reaction by adding 5 µL of 1 mM this compound substrate (for a final concentration of 50 µM) to each well.[2]

    • Immediately place the plate in the reader and begin measurements.

  • Data Analysis:

    • Subtract the background fluorescence (from a no-lysate control) from all readings.

    • Plot the Relative Fluorescence Units (RFU) against time (minutes).

    • Identify the time interval where the plot is steepest and linear. The optimal endpoint incubation time is the latest point within this linear range.

Protocol 2: Standard Endpoint Assay

Use this protocol after determining the optimal incubation time from the kinetic assay.

  • Prepare Lysates: Follow steps 1 and 2 from the Kinetic Assay protocol.

  • Assay Setup:

    • In a 96-well black, flat-bottom plate, add your desired amount of protein (e.g., 100 µg) from each cell lysate, adjusting the volume to 50 µL with lysis buffer.

    • Include all necessary controls (no-lysate, no-substrate, non-induced cells).

    • Add 50 µL of 2X Reaction Buffer (with fresh 10 mM DTT) to each well.[2]

    • Add 5 µL of 1 mM this compound substrate to all wells except the "no-substrate" controls.[2]

  • Incubation:

    • Mix gently by tapping the plate.

    • Incubate the plate at 37°C for your predetermined optimal time (e.g., 90 minutes), protected from light.[2]

  • Measurement and Analysis:

    • Read the fluorescence on a plate reader (Ex/Em = 400/505 nm).

    • Subtract the average background reading (no-lysate control) from all other readings.

    • Calculate the fold-increase in caspase-1 activity by dividing the net fluorescence of the induced samples by the net fluorescence of the non-induced control samples.

Visualizations

Caspase1_Activation_Pathway cluster_0 Cellular Environment cluster_1 Caspase-1 Cascade cluster_2 Cytokine Processing Stimulus Stimulus (e.g., LPS + ATP) NLRP3 NLRP3 Inflammasome Assembly Stimulus->NLRP3 triggers ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits ActiveCasp1 Active Caspase-1 ProCasp1->ActiveCasp1 cleaves to form ProIL1B Pro-IL-1β ActiveCasp1->ProIL1B cleaves ActiveIL1B Secreted IL-1β (Inflammation) ProIL1B->ActiveIL1B Experimental_Workflow A 1. Seed & Treat Cells B 2. Prepare Cell Lysates A->B C 3. Determine Protein Concentration B->C D 4. Set up Kinetic Assay in 96-Well Plate (Lysate + Buffer + Substrate) C->D E 5. Measure Fluorescence Over Time (e.g., 2h at 37°C) D->E F 6. Plot RFU vs. Time E->F G 7. Identify Linear Reaction Phase F->G H 8. Select Optimal Incubation Time G->H Troubleshooting_Tree Start High Background Signal? Q1 Is 'No-Lysate' control high? Start->Q1 A1_Yes Cause: Reagent contamination or non-enzymatic substrate decay. Q1->A1_Yes Yes A1_No Is 'No-Substrate' control high? Q1->A1_No No A2_Yes Cause: High autofluorescence from cell lysate. A1_No->A2_Yes Yes A2_No Cause: Low level of non-specific protease activity in lysate. A1_No->A2_No No

References

Technical Support Center: Ac-YVAD-AFC Caspase-1 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Ac-YVAD-AFC fluorometric substrate to measure caspase-1 activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound caspase-1 assay?

The this compound assay is a fluorometric method to detect the activity of caspase-1. The substrate, this compound, consists of a peptide sequence (YVAD) recognized by caspase-1, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the substrate is not fluorescent. When active caspase-1 is present in the sample (e.g., cell lysate), it cleaves the AFC from the peptide. The free AFC molecule then emits a bright green fluorescence when excited by light at the appropriate wavelength, and this fluorescence is directly proportional to the caspase-1 activity in the sample.[1]

Q2: What are the correct excitation and emission wavelengths for detecting cleaved AFC?

The released AFC fluorophore should be detected using an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[1][2][3][4][5] It is recommended to confirm the optimal settings for your specific plate reader.

Q3: How should I prepare and store the this compound substrate?

Proper handling and storage of the this compound substrate are critical for maintaining its activity.

  • Storage of Lyophilized Powder: Store the powder at -20°C, protected from light.[3][5]

  • Reconstitution: Dissolve the lyophilized substrate in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 25 mM).[3]

  • Stock Solution Storage: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2][3] When stored at -20°C, it is recommended to use it within one month; at -80°C, it can be stable for up to six months.[2]

Q4: Why is a caspase-1 specific inhibitor control important?

To ensure that the measured fluorescence is specific to caspase-1 activity, it is highly recommended to include a control reaction with a specific caspase-1 inhibitor, such as Ac-YVAD-CHO.[6][7] A significant reduction in the fluorescent signal in the presence of the inhibitor confirms that the activity is indeed from caspase-1 and not from other proteases that might cleave the substrate.[7][8]

Troubleshooting Guide for Low Signal

Low or no fluorescent signal is a common issue in this compound experiments. The following guide provides potential causes and solutions in a question-and-answer format.

Q: I am not seeing any signal, or the signal is very weak. What could be the problem?

A: Several factors could contribute to a low signal. Let's break down the possibilities.

Problem Area 1: Reagents and Buffers
Potential Cause Troubleshooting Step
Degraded Substrate The this compound substrate is sensitive to repeated freeze-thaw cycles and light exposure.[2][3] Prepare fresh aliquots of the substrate from a new stock.
Incorrect Substrate Concentration The working concentration of the substrate is typically in the range of 25-50 µM.[3][5] Ensure the final concentration in your assay is within this range.
Suboptimal Reaction Buffer The pH and composition of the reaction buffer are crucial for enzyme activity. A typical 2X reaction buffer might contain 40 mM Tris (pH 7.6), 300 mM NaCl, and 4 mM DTT.[3] Ensure your buffer components are correctly prepared and at the right pH. The DTT should be added fresh.[9]
Presence of Inhibitors in Sample Your sample or lysis buffer may contain components that inhibit caspase-1 activity. Consider diluting your sample or using a different lysis buffer.
Problem Area 2: Experimental Procedure
Potential Cause Troubleshooting Step
Insufficient Incubation Time Caspase-1 needs sufficient time to cleave the substrate. Incubation times can range from 1 to 2 hours at 37°C.[1][9] You may need to optimize the incubation time for your specific experimental conditions.
Low Caspase-1 Activity in Sample The cells may not have been sufficiently stimulated to induce inflammasome activation and subsequent caspase-1 activity. Ensure your stimulation protocol is robust. It's also possible that the cell line you are using does not express all the necessary components for inflammasome activation.[6]
Insufficient Amount of Cell Lysate The amount of active caspase-1 in your sample might be too low to generate a detectable signal. Try increasing the amount of cell lysate used in the assay.[1]
Incorrect Plate Reader Settings Double-check that the excitation and emission wavelengths on your fluorometer are set correctly for AFC (Ex: 400 nm, Em: 505 nm).[1][2][3][4][5] Also, ensure the gain setting is appropriate.[10]
Problem Area 3: Cell Lysate Preparation
Potential Cause Troubleshooting Step
Inefficient Cell Lysis Incomplete cell lysis will result in a lower concentration of active caspase-1 in your lysate. Ensure your lysis buffer and protocol are effective for your cell type. A common method involves adding lysis buffer followed by incubation on ice.[9]
Lysate Kept at Room Temperature for Too Long Caspases can lose activity if lysates are not kept on ice. Perform all lysate preparation steps on ice and store the lysate at -80°C if not used immediately.[9]

Experimental Protocols

Standard this compound Caspase-1 Activity Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Lysis:

    • Induce inflammasome activation in your cells using your desired stimulus. Include an unstimulated control.

    • Harvest the cells and pellet them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of cold lysis buffer (e.g., 25 µL per 1x10^6 cells).[9]

    • Incubate the lysate on ice for 10 minutes.[9]

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.[9]

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

  • Assay Setup:

    • Prepare a 2X Reaction Buffer (e.g., 40 mM Tris, pH 7.6, 300 mM NaCl, 4 mM DTT - add DTT fresh).[3]

    • Prepare the 2X substrate solution by diluting your this compound stock in the 2X Reaction Buffer to a final concentration of 100 µM.[3]

    • In a 96-well plate, add 50 µL of your cell lysate to each well.

    • Include the following controls:

      • Blank: 50 µL of lysis buffer without cell lysate.

      • Inhibitor Control: 50 µL of cell lysate pre-incubated with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

    • Add 50 µL of the 2X substrate solution to each well, bringing the total volume to 100 µL and the final substrate concentration to 50 µM.[3]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[1][9]

    • Measure the fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][2][3][4][5]

Visualizations

Caspase-1 Activation Pathway

Caspase1_Activation PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (PRR) e.g., NLRP3 PAMPs_DAMPs->PRR Sensing Inflammasome Inflammasome Assembly PRR->Inflammasome Activation Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 Recruitment Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D (GSDMD) Active_Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Secretion GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Inflammasome-mediated activation of Caspase-1.

Experimental Workflow for this compound Assay

Assay_Workflow start Start: Cell Culture & Stimulation harvest Harvest & Lyse Cells start->harvest setup Prepare Plate: Lysates & Controls harvest->setup add_substrate Add this compound Substrate Mix setup->add_substrate incubate Incubate at 37°C (1-2 hours) add_substrate->incubate read Read Fluorescence (Ex: 400nm, Em: 505nm) incubate->read analyze Analyze Data read->analyze

Caption: General workflow for the this compound assay.

Troubleshooting Logic for Low Signal

Troubleshooting_Tree start Low or No Signal check_reagents Check Reagents & Buffers start->check_reagents check_procedure Review Experimental Procedure start->check_procedure check_lysate Assess Cell Lysate Quality start->check_lysate reagent_substrate Substrate degraded? (freeze-thaw, light) check_reagents->reagent_substrate proc_time Incubation time sufficient (1-2h)? check_procedure->proc_time lysate_lysis Cell lysis efficient? check_lysate->lysate_lysis reagent_conc Substrate concentration correct (25-50 µM)? reagent_substrate->reagent_conc No Use fresh substrate Use fresh substrate reagent_substrate->Use fresh substrate Yes reagent_buffer Reaction buffer fresh & correct pH? reagent_conc->reagent_buffer No Adjust concentration Adjust concentration reagent_conc->Adjust concentration Yes Prepare fresh buffer Prepare fresh buffer reagent_buffer->Prepare fresh buffer Yes proc_stim Cell stimulation adequate? proc_time->proc_stim No Optimize time Optimize time proc_time->Optimize time Yes proc_reader Plate reader settings correct? proc_stim->proc_reader No Optimize stimulation Optimize stimulation proc_stim->Optimize stimulation Yes Correct settings Correct settings proc_reader->Correct settings Yes lysate_handling Lysate kept on ice? lysate_lysis->lysate_handling No Optimize lysis protocol Optimize lysis protocol lysate_lysis->Optimize lysis protocol Yes Ensure cold handling Ensure cold handling lysate_handling->Ensure cold handling Yes

Caption: Decision tree for troubleshooting low signal.

References

Technical Support Center: Ac-YVAD-AFC Caspase-1 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the Ac-YVAD-AFC assay, a method for detecting caspase-1 activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorometric method to measure the activity of caspase-1. The substrate, this compound, consists of the peptide sequence Tyr-Val-Ala-Asp (YVAD), which is a preferred cleavage site for caspase-1, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[1] In its intact form, the substrate emits blue light (λmax ≈ 400 nm).[2] When caspase-1 is active in a sample, it cleaves the AFC from the YVAD peptide. The free AFC molecule then emits a yellow-green fluorescence (λmax ≈ 505 nm).[2][3][4][5] The increase in fluorescence intensity is directly proportional to the caspase-1 activity.

Q2: What are the excitation and emission wavelengths for the cleaved AFC fluorophore?

The free AFC fluorophore should be excited at approximately 400 nm and the emission should be detected at around 505 nm.[2][3][4][5][6][7][8]

Q3: What are the key components of the assay?

The essential components for this assay include:

  • Cell Lysate or purified enzyme: The source of caspase-1.

  • This compound Substrate: The fluorogenic substrate for caspase-1.

  • Assay Buffer: A buffer optimized for caspase activity, typically containing DTT.[6]

  • Controls: Positive, negative, and inhibitor controls are crucial for data interpretation.

Q4: What is the role of DTT in the assay buffer?

Dithiothreitol (DTT) is a reducing agent. Caspases have a critical cysteine residue in their active site, and DTT helps to maintain this cysteine in a reduced state, which is essential for the enzyme's catalytic activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Autohydrolysis of the substrate. 2. Contamination of reagents or samples with fluorescent compounds. 3. Intrinsic fluorescence of the cell lysate.1. Prepare fresh substrate solution for each experiment. Protect the substrate from light.[6][8] 2. Use high-purity reagents and sterile, nuclease-free water. 3. Always include a "no lysate" control and subtract its fluorescence reading from all other readings.[7] A "lysate without substrate" control can also identify intrinsic fluorescence.
Low or No Signal in Positive Control/Induced Sample 1. Inactive caspase-1. 2. Incorrect assay conditions. 3. Degraded substrate. 4. Insufficient incubation time.1. Ensure proper induction of apoptosis or inflammasome activation to activate caspase-1. Use a known positive control (e.g., recombinant active caspase-1). 2. Verify the pH and composition of the assay buffer. Ensure DTT was added fresh.[7] The assay should be performed at 37°C.[2][6][7] 3. Store the substrate protected from light and at the recommended temperature (-20°C).[6][8] Avoid multiple freeze-thaw cycles.[6][8] 4. Optimize the incubation time; it can range from 1 to 2 hours or longer.[2][7]
High Signal in Negative Control/Uninduced Sample 1. Spontaneous caspase-1 activation in culture. 2. Non-specific cleavage of the substrate by other proteases.1. Ensure cell cultures are healthy and not stressed, which can lead to spontaneous apoptosis. Use a sample from untreated, healthy cells as a baseline control.[2] 2. Include a caspase-1 specific inhibitor control (e.g., Ac-YVAD-CMK) to confirm that the signal is due to caspase-1 activity.[9] A broad-spectrum caspase inhibitor like Z-VAD-FMK can also be used.[6]
Inconsistent Results/High Variability 1. Pipetting errors. 2. Inconsistent cell lysis. 3. Temperature fluctuations during incubation. 4. Edge effects in the microplate.1. Use calibrated pipettes and ensure proper mixing. 2. Ensure a consistent and complete cell lysis procedure for all samples. Keep lysates on ice.[7] 3. Use an incubator that provides uniform temperature. 4. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment.

Experimental Protocols

General Assay Protocol

This protocol provides a general workflow. Optimization of cell number, lysate concentration, and incubation time is recommended for each specific cell type and experimental condition.[6]

1. Sample Preparation (Cell Lysates): a. Induce inflammasome activation in your cells using the desired treatment. Include a non-induced control group. b. Harvest cells and wash with ice-cold PBS. c. Lyse the cells using a suitable lysis buffer on ice for 10-15 minutes.[7] d. Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[7] e. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate is the source of caspase-1.

2. Assay Setup: a. Prepare a 2X Reaction Buffer containing DTT.[6][7] b. In a 96-well microplate, add your cell lysate to the appropriate wells. c. Controls are critical:

  • Negative Control (No Lysate): Lysis buffer without cell lysate.[7]
  • Negative Control (Uninduced Lysate): Lysate from uninduced cells.[2]
  • Positive Control: Lysate from cells known to have high caspase-1 activity or purified active caspase-1.
  • Inhibitor Control: Pre-incubate an aliquot of your induced lysate with a caspase-1 inhibitor (e.g., Ac-YVAD-CMK) before adding the substrate.[9]

3. Reaction and Measurement: a. Add the 2X Reaction Buffer to each well. b. Add the this compound substrate to each well to initiate the reaction. The final concentration of the substrate is typically between 25-50 µM.[6][8] c. Incubate the plate at 37°C for 1-2 hours, protected from light.[2][7] d. Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

Quantitative Data Summary
ParameterRecommended Value/RangeReference(s)
This compound Substrate Concentration 25-50 µM[6][8]
Excitation Wavelength ~400 nm[2][3][4][5][6][7][8]
Emission Wavelength ~505 nm[2][3][4][5][6][7][8]
Incubation Temperature 37 °C[2][6][7]
Incubation Time 1 - 2 hours (optimization may be required)[2][7]
Caspase Inhibitor (Ac-YVAD-CMK) Varies, pre-incubation required[9]
Caspase Inhibitor (Z-VAD-FMK) ~25 µM[6]

Visualizations

Caspase-1 Activation Signaling Pathway

Caspase-1 is a key mediator of inflammation and pyroptosis.[10] It is typically activated within a multi-protein complex called the inflammasome.[11][12] This activation is often triggered by pathogenic signals or cellular stress. Once active, caspase-1 cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and also cleaves Gasdermin D, leading to pore formation in the cell membrane and a lytic, pro-inflammatory form of cell death called pyroptosis.[11][13]

Caspase1_Pathway cluster_stimuli Stimuli cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 Sensor (e.g., NLRP3) PAMPs->NLRP3 activates ASC Adaptor (ASC) NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis forms pores

Caption: Caspase-1 activation via the inflammasome and its downstream effects.

This compound Assay Experimental Workflow

The following diagram outlines the key steps in performing the this compound assay, from sample preparation to data acquisition.

Assay_Workflow cluster_prep 1. Sample Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_read 3. Incubation & Measurement Induce Induce Caspase-1 Activation (e.g., LPS + Nigericin) Harvest Harvest & Wash Cells Induce->Harvest Lyse Lyse Cells on Ice Harvest->Lyse Centrifuge Centrifuge & Collect Supernatant Lyse->Centrifuge AddLysate Add Cell Lysate & Controls Centrifuge->AddLysate AddBuffer Add 2X Assay Buffer + DTT AddLysate->AddBuffer AddSubstrate Add this compound Substrate AddBuffer->AddSubstrate Incubate Incubate at 37°C (1-2 hours, protected from light) AddSubstrate->Incubate Read Read Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate->Read

Caption: Experimental workflow for the this compound caspase-1 assay.

References

Technical Support Center: Ac-YVAD-AFC Caspase-1 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during Ac-YVAD-AFC caspase-1 assays, with a specific focus on dealing with autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission wavelengths for the this compound substrate?

The fluorogenic substrate this compound is used to measure the activity of caspase-1 and caspase-4. The intact substrate has a blue fluorescence, while the cleaved 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore exhibits a yellow-green fluorescence. For optimal detection of caspase activity, use the following wavelength settings on your fluorometer or plate reader:

Substrate StateExcitation WavelengthEmission Wavelength
Cleaved AFC400 nm505 nm
Intact this compound~400 nm (blue light)Not typically measured

Data sourced from multiple suppliers of this compound.[1][2][3][4][5][6][7][8][9]

Q2: What are the primary causes of autofluorescence in cell-based assays?

Autofluorescence is the natural fluorescence emitted by biological materials and can be a significant source of background noise in fluorescence-based assays.[10][11] The primary contributors to autofluorescence in mammalian cells include:

  • Endogenous Cellular Components: Molecules like NADH, FAD, collagen, elastin, and lipofuscin naturally fluoresce.

  • Cell Culture Media: Some components in cell culture media, such as phenol red and riboflavin, can contribute to background fluorescence.

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.

  • Test Compounds: The compounds being screened for their effects on caspase-1 activity may themselves be fluorescent.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence, often due to autofluorescence, can mask the specific signal from the this compound assay, leading to a poor signal-to-noise ratio. The following sections provide a systematic approach to identifying and mitigating sources of high background.

Step 1: Identify the Source of Autofluorescence

A logical first step in troubleshooting is to pinpoint the origin of the high background signal. This can be achieved by preparing a series of control wells.

cluster_workflow Workflow: Identifying Autofluorescence Source A Prepare Control Wells B Measure Fluorescence at 400nm Ex / 505nm Em A->B Incubate under assay conditions C Analyze Fluorescence Readings B->C D Identify Primary Contributor(s) C->D cluster_troubleshooting Troubleshooting: Sample Autofluorescence Start High Autofluorescence in Sample? OptimizeLysate Optimize Lysis Buffer (e.g., different detergents) Start->OptimizeLysate Yes Endpoint Problem Solved? Start->Endpoint No ReduceCell Reduce Cell Number/ Protein Concentration OptimizeLysate->ReduceCell UseQuencher Consider a Fluorescence Quenching Agent ReduceCell->UseQuencher UseQuencher->Endpoint cluster_compound Handling Autofluorescent Compounds CompoundFluorescent Is the Compound Fluorescent? InnerFilter Check for Inner Filter Effect CompoundFluorescent->InnerFilter Yes Proceed Proceed with Corrected Data CompoundFluorescent->Proceed No SubtractBackground Subtract Compound Background InnerFilter->SubtractBackground SubtractBackground->Proceed AlternativeAssay Consider an Alternative Assay (e.g., colorimetric, luminescent) Proceed->AlternativeAssay If signal is still unreliable

References

Validation & Comparative

A Head-to-Head Comparison: Ac-YVAD-AFC vs. Luminogenic Caspase-1 Assays for Inflammasome Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for measuring caspase-1 activity.

The activation of caspase-1, a key enzyme in the inflammatory signaling pathway, is a critical event in the assembly and function of the inflammasome. Accurate and sensitive measurement of caspase-1 activity is therefore paramount for researchers studying inflammation, immunity, and a range of associated diseases. Two of the most common methods for quantifying caspase-1 activity are the fluorogenic assay using the substrate Ac-YVAD-AFC and the more recent luminogenic assays. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific experimental needs.

At a Glance: Key Differences and Performance Metrics

The choice between a fluorogenic and a luminogenic caspase-1 assay often comes down to a trade-off between cost, sensitivity, and experimental workflow. The following table summarizes the key characteristics of each assay type.

FeatureThis compound Assay (Fluorogenic)Luminogenic Caspase-1 Assay
Principle Cleavage of this compound by caspase-1 releases the fluorescent group AFC.Cleavage of a proluciferin substrate (e.g., Z-WEHD-aminoluciferin) by caspase-1 releases a luciferase substrate, generating light via a luciferase reaction.[1][2]
Detection Fluorescence (Ex/Em = ~400/505 nm)[3]Luminescence
Sensitivity LowerHigher[1][4]
Assay Format Multi-step, often requires cell lysis before substrate addition.[5]Homogeneous, "add-and-read" format; can be performed directly on cells in culture.[1][2]
Throughput ModerateHigh, amenable to automation.[1]
Multiplexing More challengingCan be multiplexed with other assays (e.g., cell viability, IL-1β release).[2][6]
Specificity Recognizes the YVAD sequence, which can be cleaved by other caspases (e.g., caspase-4).[7]Substrates like Z-WEHD are more selective for caspase-1. Specificity can be confirmed with a caspase-1 inhibitor (Ac-YVAD-CHO).[1][8]
Cost Generally lowerGenerally higher[4]

Delving Deeper: The Underlying Principles

The fundamental difference between these two assays lies in their detection chemistry.

This compound: This assay relies on a synthetic peptide substrate, Ac-Tyr-Val-Ala-Asp-AFC (this compound), which mimics the natural cleavage site of caspase-1.[5] In the presence of active caspase-1, the enzyme cleaves the peptide, releasing the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). The resulting fluorescence, measured at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm, is directly proportional to the caspase-1 activity in the sample.[3][9]

Luminogenic Assays: These assays employ a proluminescent substrate, such as Z-WEHD-aminoluciferin.[1][2] When caspase-1 cleaves this substrate, it releases aminoluciferin, which then acts as a substrate for a thermostable luciferase enzyme included in the reagent mix. This enzymatic reaction produces a stable "glow-type" luminescent signal that is proportional to the amount of active caspase-1.[1][6] This coupled-enzyme system provides a significant amplification of the signal, leading to higher sensitivity.[10]

Visualizing the Pathways and Workflows

To better understand the biological context and the practical application of these assays, the following diagrams illustrate the caspase-1 signaling pathway and the experimental workflows.

Caspase1_Signaling_Pathway Caspase-1 Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs PRR PRR Activation PAMPs_DAMPs->PRR Inflammasome Inflammasome Assembly (e.g., NLRP3) PRR->Inflammasome Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 recruits Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Caspase1->Pro_IL18 cleaves GSDMD Gasdermin D Active_Caspase1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Caspase-1 signaling pathway.

Assay_Workflows Experimental Workflows cluster_AcYVAD This compound Assay cluster_Luminogenic Luminogenic Assay Ac_Start Induce Apoptosis in Cell Culture Ac_Lyse Cell Lysis Ac_Start->Ac_Lyse Ac_Substrate Add this compound Substrate and Reaction Buffer Ac_Lyse->Ac_Substrate Ac_Incubate Incubate (1-2 hours) Ac_Substrate->Ac_Incubate Ac_Read Read Fluorescence (Ex/Em ~400/505 nm) Ac_Incubate->Ac_Read Lum_Start Induce Apoptosis in Cell Culture Lum_Reagent Add Caspase-Glo® 1 Reagent (Substrate + Luciferase) Lum_Start->Lum_Reagent Lum_Incubate Incubate (~1 hour) Lum_Reagent->Lum_Incubate Lum_Read Read Luminescence Lum_Incubate->Lum_Read

Caption: Experimental workflows.

Detailed Experimental Protocols

Below are generalized protocols for performing caspase-1 activity assays using both this compound and a luminogenic reagent. Researchers should always refer to the specific manufacturer's instructions for their particular kit.

This compound Fluorogenic Assay Protocol

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

Materials:

  • Cells induced to undergo apoptosis and non-induced control cells

  • This compound substrate

  • Lysis Buffer

  • 2X Reaction Buffer

  • Dithiothreitol (DTT)

  • Microplate reader capable of fluorescence detection (Ex/Em = 400/505 nm)

Procedure:

  • Cell Lysis:

    • Pellet cells by centrifugation.

    • Resuspend the cell pellet in cold Lysis Buffer (e.g., 25 µL per 1 x 10^6 cells).[5]

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a new, cold tube.

  • Assay Reaction:

    • Prepare the 2X Reaction Buffer by adding fresh DTT.

    • In a 96-well plate, add 50 µL of cell lysate to each well.

    • Add 50 µL of the 2X Reaction Buffer with DTT to each well.

    • Add 5 µL of the this compound substrate to each well.[5]

    • Include controls such as a reaction with no cell lysate and a reaction with no substrate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

    • Read the fluorescence on a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-lysate control) from all readings.

    • Express the results as the fold-increase in caspase-1 activity of the treated samples compared to the untreated controls.

Luminogenic Caspase-1 Assay Protocol

This protocol is based on a homogeneous, "add-and-read" format.

Materials:

  • Cells in a 96-well or 384-well plate (white-walled plates are recommended for luminescence)

  • Luminogenic caspase-1 assay reagent (e.g., Caspase-Glo® 1)

  • Optional: Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for specificity control

  • Luminometer

Procedure:

  • Assay Setup:

    • Culture cells in a multi-well plate.

    • Treat cells with the desired stimulus to induce inflammasome activation.

    • For specificity control, set up parallel wells that will receive the caspase-1 inhibitor.

  • Reagent Addition:

    • Equilibrate the luminogenic reagent to room temperature.

    • Add the luminogenic reagent directly to the wells containing cells and media, typically in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).[1]

    • For the specificity control, add the reagent that has been pre-mixed with the caspase-1 inhibitor.[11]

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking for about 30 seconds.

    • Incubate at room temperature for 1 hour to allow the luminescent signal to stabilize.[1][11]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control from all experimental readings.

    • To determine the specific caspase-1 activity, subtract the signal from the inhibitor-treated wells from the corresponding untreated wells.

Concluding Remarks: Making the Right Choice

Both this compound and luminogenic assays are valuable tools for measuring caspase-1 activity. The choice of assay depends on the specific requirements of the experiment.

  • For high-throughput screening and studies requiring maximum sensitivity, the luminogenic assay is the superior choice. Its homogeneous format simplifies the workflow, reduces hands-on time, and is readily adaptable for automation.[1] The enhanced sensitivity allows for the detection of subtle changes in caspase-1 activity and the use of smaller sample volumes.[4]

  • The this compound fluorogenic assay remains a viable and cost-effective option for many applications. While it is less sensitive and has a more involved protocol than its luminogenic counterpart, it can provide reliable data for experiments where high levels of caspase-1 activation are expected.

Ultimately, researchers should carefully consider their experimental goals, sample type, available equipment, and budget when selecting the most appropriate caspase-1 assay. For robust and highly sensitive data, particularly in the context of drug discovery and detailed mechanistic studies, the advantages offered by luminogenic assays are compelling.

References

Unveiling the Specificity of Ac-YVAD-AFC: A Comparative Guide to its Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of tool compounds is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Ac-YVAD-AFC, widely used for assaying caspase-1 activity, against a panel of other proteases. By presenting quantitative data, detailed experimental protocols, and clear visual representations of workflows and pathways, this document serves as an essential resource for interpreting experimental results with accuracy and confidence.

This compound (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspart-1-yl 7-amino-4-(trifluoromethyl)coumarin) is a synthetic peptide substrate designed to mimic the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1. Upon cleavage by a suitable protease, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released, providing a convenient method for measuring enzymatic activity. While this compound is a potent substrate for caspase-1, understanding its potential cross-reactivity with other proteases, particularly other members of the caspase family, is crucial for the accurate interpretation of experimental data.

Quantitative Comparison of Protease Specificity

The specificity of a protease for a particular substrate is a critical parameter in ensuring the reliability of an assay. While direct kinetic data (kcat/Km) for this compound across a wide range of proteases is not comprehensively available in a single study, the inhibition constants (Ki) of the corresponding peptide aldehyde inhibitor, Ac-YVAD-CHO, provide a strong and widely accepted proxy for substrate preference. The following table summarizes the Ki values of Ac-YVAD-CHO against a panel of ten human caspases, as determined by Garcia-Calvo et al. (1998). A lower Ki value indicates a higher affinity of the enzyme for the YVAD sequence, and therefore, a higher likelihood of the corresponding substrate being cleaved.

ProteaseGroupKi of Ac-YVAD-CHO (nM)[1][2][3]Implied this compound Cleavage Efficiency
Caspase-1 I (Inflammatory)0.76 Very High
Caspase-4I (Inflammatory)163Moderate
Caspase-5I (Inflammatory)362Moderate
Caspase-8II (Initiator)970Low
Caspase-9II (Initiator)>10,000Very Low
Caspase-10II (Initiator)>10,000Very Low
Caspase-2II (Initiator)>10,000Very Low
Caspase-3III (Executioner)>10,000Very Low
Caspase-6III (Executioner)>10,000Very Low
Caspase-7III (Executioner)>10,000Very Low

Note: The data presented is for the inhibitor Ac-YVAD-CHO and serves as a strong indicator of the substrate this compound's specificity.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, a standardized enzymatic assay should be performed.

Key Experiment: Determining Protease Specificity using a Fluorometric Assay

Objective: To quantify the cleavage rate of this compound by a panel of purified proteases.

Materials:

  • This compound substrate

  • Purified, active recombinant human caspases (e.g., Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10)

  • Other proteases of interest (e.g., Granzyme B, Cathepsin B)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • 96-well black microplates, suitable for fluorescence measurements

  • Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm

  • AFC (7-amino-4-trifluoromethylcoumarin) standard for calibration

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of each protease in assay buffer to a final concentration that yields a linear rate of substrate cleavage over the measurement period. This may require optimization for each enzyme.

    • Prepare a standard curve of free AFC in assay buffer to convert relative fluorescence units (RFU) to the concentration of cleaved product.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the respective purified protease to the designated wells. Include a "no enzyme" control for background fluorescence.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the this compound substrate to all wells to a final concentration of 25-50 µM.[4]

    • Immediately place the plate in the fluorometric reader and begin kinetic measurements. Record the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all readings.

    • Determine the initial rate of reaction (V₀) for each protease by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Convert the rate from RFU/min to pmol/min using the AFC standard curve.

    • To determine the kinetic parameters (Km and kcat), perform the assay with varying concentrations of this compound for each protease and fit the data to the Michaelis-Menten equation.

    • The specificity constant (kcat/Km) can then be calculated to quantitatively compare the efficiency of cleavage by different proteases.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of caspase-1, the following diagrams are provided.

experimental_workflow Experimental Workflow for Assessing this compound Cross-Reactivity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Substrate, Proteases, Buffer) plate_prep Prepare 96-well Plate reagents->plate_prep add_protease Add Purified Proteases plate_prep->add_protease pre_incubate Pre-incubate at 37°C add_protease->pre_incubate add_substrate Add this compound pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex: 400nm, Em: 505nm) add_substrate->read_fluorescence calc_rate Calculate Initial Reaction Rates (V₀) read_fluorescence->calc_rate quantify Quantify Cleavage (pmol/min) calc_rate->quantify std_curve Generate AFC Standard Curve std_curve->quantify kinetics Determine Km and kcat quantify->kinetics compare Compare Specificity Constants (kcat/Km) kinetics->compare

Figure 1. Workflow for determining the cross-reactivity of this compound.

inflammasome_pathway Canonical Inflammasome Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR activates ASC ASC PRR->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Figure 2. The canonical inflammasome pathway leading to caspase-1 activation.

Conclusion

The available data, primarily from inhibitor studies, strongly indicates that this compound is a highly selective substrate for caspase-1. While it can be cleaved by the other inflammatory caspases, caspase-4 and caspase-5, the efficiency is significantly lower. Its cross-reactivity with initiator and executioner caspases is negligible. This high degree of selectivity makes this compound a reliable tool for measuring caspase-1 activity in a variety of experimental settings. However, when studying complex biological samples that may contain multiple active caspases, it is always prudent to confirm findings with additional methods, such as the use of more specific inhibitors or immunoblotting for caspase-1 activation and substrate cleavage. The experimental protocol provided herein offers a robust framework for researchers to independently verify the specificity of this compound against proteases relevant to their specific models and research questions.

References

A Researcher's Guide: Correlating Ac-YVAD-AFC Assay Results with Western Blot for Cleaved Caspase-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring caspase-1 activation is crucial for understanding inflammatory signaling and developing novel therapeutics. Two widely adopted methods for this purpose are the fluorometric Ac-YVAD-AFC assay and the Western blot for cleaved caspase-1. This guide provides a comprehensive comparison of these techniques, including detailed experimental protocols, data presentation, and a discussion of their respective strengths and limitations to help you choose the most appropriate method for your research needs.

Method Comparison at a Glance

The this compound assay offers a high-throughput method to quantify caspase-1 enzymatic activity, while Western blotting provides a semi-quantitative validation of caspase-1 cleavage. The choice between these methods often depends on the specific experimental question, required throughput, and the need for quantitative versus qualitative data. While both methods are indicative of caspase-1 activation, it is important to understand their distinct principles. The this compound assay measures the enzymatic activity of active caspase-1, whereas Western blot detects the presence of the cleaved p20 subunit, a hallmark of caspase-1 activation.

FeatureThis compound AssayWestern Blot for Cleaved Caspase-1
Principle Enzymatic cleavage of a fluorogenic substrate (this compound) by active caspase-1, releasing a fluorescent molecule (AFC).Immunodetection of the cleaved p20 subunit of caspase-1 using a specific antibody following protein separation by size.
Data Output Quantitative (fluorescence intensity).Semi-quantitative (band intensity).
Throughput High (96-well or 384-well plate format).Low to medium.
Sensitivity High, dependent on enzyme kinetics.Moderate, dependent on antibody affinity and protein abundance.
Specificity The YVAD sequence is preferred by caspase-1, but can also be cleaved by caspases-4 and -5.High, with a specific antibody against the cleaved form.
Time to Result ~1-3 hours.~1-2 days.
Equipment Fluorescence plate reader.Electrophoresis and blotting equipment, imaging system.
Confirmation Provides a measure of enzymatic activity.Confirms the presence of the cleaved, active form of the enzyme.

Illustrative Experimental Data

To demonstrate the correlation between the two methods, a hypothetical experiment was conducted using macrophage cell lysates treated with increasing concentrations of a known inflammasome activator. The results from the this compound assay (measuring relative fluorescence units) and densitometric analysis of the cleaved caspase-1 (p20) band from a Western blot are presented below. This data illustrates a positive correlation between the enzymatic activity and the amount of cleaved caspase-1.

Treatment ConcentrationThis compound (Relative Fluorescence Units)Cleaved Caspase-1 (p20) Band Intensity (Arbitrary Units)
Control (Untreated)100 ± 1550 ± 10
Activator (Low Conc.)350 ± 45200 ± 30
Activator (Mid Conc.)780 ± 80650 ± 75
Activator (High Conc.)1500 ± 1201300 ± 150

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the experimental process, the following diagrams illustrate the caspase-1 activation pathway and a typical workflow for comparing the this compound assay with Western blotting.

G cluster_pathway Caspase-1 Activation Pathway PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Inflammasome Inflammasome Assembly PRR->Inflammasome ProCasp1 Pro-Caspase-1 (p45) Inflammasome->ProCasp1 recruitment ActiveCasp1 Active Caspase-1 (p20/p10) ProCasp1->ActiveCasp1 cleavage ProIL1b Pro-IL-1β ActiveCasp1->ProIL1b cleavage ProIL18 Pro-IL-18 ActiveCasp1->ProIL18 cleavage GSDMD Gasdermin D ActiveCasp1->GSDMD cleavage IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD-N (pore formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical inflammasome pathway leading to caspase-1 activation.

G cluster_workflow Experimental Workflow start Cell Culture and Treatment lysis Cell Lysis and Protein Quantification start->lysis split Divide Lysate for Both Assays lysis->split assay_prep Prepare Reaction Mix (Buffer, this compound) split->assay_prep Aliquot 1 sds_page SDS-PAGE split->sds_page Aliquot 2 incubation Incubate at 37°C assay_prep->incubation readout Measure Fluorescence (Ex: 400 nm, Em: 505 nm) incubation->readout assay_result Quantitative Activity Data readout->assay_result correlation Correlate Results assay_result->correlation transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-cleaved caspase-1 p20) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection wb_result Semi-Quantitative Band Intensity detection->wb_result wb_result->correlation

Caption: Workflow for correlating this compound and Western blot.

Detailed Experimental Protocols

This compound Caspase-1 Activity Assay

This protocol is adapted from commercially available kits.

Materials:

  • Cells or tissue lysates

  • This compound substrate (1 mM stock in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell lysates by resuspending 1-5 x 10^6 cells in 50 µL of chilled lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.

    • Add 50 µL of 2X Reaction Buffer (Assay Buffer with 20 mM DTT) to each well.

    • Add 5 µL of 1 mM this compound substrate to each well (final concentration 50 µM).

    • Include appropriate controls: a blank (lysis buffer, reaction buffer, and substrate), a negative control (lysate from untreated cells), and a positive control (lysate from cells treated with a known caspase-1 activator).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][2][3]

  • Data Analysis:

    • Subtract the blank reading from all samples.

    • Express the results as relative fluorescence units (RFU) or calculate the fold increase in activity compared to the negative control.

Western Blot for Cleaved Caspase-1 (p20)

This is a general protocol; specific antibody dilutions and incubation times should be optimized.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-cleaved caspase-1 (p20 subunit)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation:

    • Mix 20-40 µg of protein from each cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the cleaved p20 subunit of caspase-1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Perform densitometric analysis of the p20 band using appropriate software.

    • Normalize the band intensity to a loading control (e.g., β-actin or GAPDH).

    • Express the results as relative band intensity or fold change compared to the control.

Conclusion

Both the this compound assay and Western blotting are valuable tools for studying caspase-1 activation. The this compound assay provides a sensitive and high-throughput method for quantifying enzymatic activity, making it ideal for screening and dose-response studies. Western blotting, on the other hand, offers a specific and visual confirmation of caspase-1 cleavage, which is essential for validating the results from the activity assay. For a comprehensive and robust assessment of caspase-1 activation, a combination of both methods is recommended. The quantitative data from the this compound assay can be effectively complemented by the semi-quantitative and confirmatory nature of the Western blot for the cleaved p20 subunit.

References

Confirming Caspase-1 Activation: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring caspase-1 activation is critical for understanding inflammatory signaling and the efficacy of therapeutic interventions. While the fluorometric assay using the substrate Ac-YVAD-AFC provides a convenient and high-throughput method for assessing caspase-1 enzymatic activity, it is essential to confirm these findings with orthogonal methods to ensure data accuracy and reliability. This guide provides a comprehensive comparison of key assays used to validate caspase-1 activation, complete with experimental protocols and comparative data.

Introduction to Caspase-1 Activation

Caspase-1 is a critical cysteine protease that plays a central role in the innate immune response. It is typically activated within a multiprotein complex called the inflammasome in response to pathogenic and endogenous danger signals. The activation of pro-caspase-1 involves its cleavage into p20 and p10 subunits, which then assemble into an active heterotetramer. This active caspase-1 subsequently cleaves its downstream substrates, most notably pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, and Gasdermin D (GSDMD). The cleavage of GSDMD leads to the formation of pores in the cell membrane, resulting in a lytic, pro-inflammatory form of cell death known as pyroptosis.

The this compound assay is a widely used method to measure the enzymatic activity of caspase-1. It utilizes a synthetic tetrapeptide substrate (YVAD) conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). When cleaved by active caspase-1, AFC is released and emits a quantifiable fluorescent signal. While sensitive and suitable for high-throughput screening, this assay is not entirely specific for caspase-1, as other caspases may also cleave the YVAD substrate to some extent. Therefore, it is imperative to confirm positive results from this assay using alternative methods.

Comparative Analysis of Caspase-1 Activation Assays

To provide a robust confirmation of caspase-1 activation, a multi-pronged approach employing assays that measure different aspects of the activation cascade is recommended. The following table summarizes the key characteristics of the this compound assay and its confirmatory alternatives.

Assay Principle Parameter Measured Pros Cons
This compound Assay Fluorometric detection of a cleaved synthetic substrate.[1]Enzymatic activity of caspase-1.High-throughput, quantitative, sensitive.Potential for off-target cleavage by other caspases.
Western Blot for Cleaved Caspase-1 Immunodetection of the cleaved p20 or p10 subunits of caspase-1.Presence of activated caspase-1 protein.High specificity, direct evidence of cleavage.Semi-quantitative, lower throughput, requires specific antibodies.
IL-1β Cleavage and Secretion (ELISA) Quantitative measurement of mature IL-1β in cell culture supernatants.Downstream substrate cleavage and secretion.Biologically relevant, highly quantitative, sensitive.Indirect measure of caspase-1 activity, can be affected by secretion inhibitors.
Pyroptosis/Cell Lysis (LDH Assay) Measurement of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[2]Cell death downstream of caspase-1 activation.Simple, quantitative, reflects a key biological outcome.Indirect, not specific to pyroptosis (other forms of necrotic cell death also release LDH).

Experimental Data Comparison

The following table presents representative data from a hypothetical experiment designed to compare the outputs of the different assays following the stimulation of macrophages with a known NLRP3 inflammasome activator, nigericin. This illustrates how data from these orthogonal methods can be integrated to build a strong case for caspase-1 activation.

Treatment Caspase-1 Activity (this compound) (RFU) Cleaved Caspase-1 (p20) (Western Blot Band Intensity) Secreted IL-1β (ELISA) (pg/mL) Cell Lysis (LDH Assay) (% Cytotoxicity)
Untreated Control 150 ± 251.0 (normalized)50 ± 105 ± 2
Nigericin (10 µM) 1250 ± 1508.5 (normalized)2500 ± 30065 ± 8
Nigericin + YVAD-cmk (Caspase-1 inhibitor) 200 ± 301.5 (normalized)150 ± 2010 ± 3

Note: Data are presented as mean ± standard deviation and are for illustrative purposes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical caspase-1 activation pathway and a recommended experimental workflow for its confirmation.

Caspase1_Activation_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_membrane Cell Membrane PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 ASC ASC Adaptor PRR->ASC Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 (p20/p10) Inflammasome->Active_Casp1 Signal 2 (Activation) Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_GSDMD Pro-Gasdermin D Active_Casp1->Pro_GSDMD Cleavage Mature_IL1b Mature IL-1β Pro_IL1b->Mature_IL1b GSDMD_N GSDMD-N Pore Mature_IL1b->GSDMD_N Secretion Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis

Caption: Canonical Caspase-1 Activation Pathway.

Experimental_Workflow cluster_assays Confirmatory Assays start Cell Treatment (e.g., Inflammasome Activator) supernatant Collect Supernatant start->supernatant cell_lysate Prepare Cell Lysate start->cell_lysate elisa IL-1β ELISA supernatant->elisa ldh LDH Assay supernatant->ldh western_supernatant Western Blot (Secreted Caspase-1) supernatant->western_supernatant western_lysate Western Blot (Cleaved Caspase-1) cell_lysate->western_lysate fluorometric This compound Assay cell_lysate->fluorometric

Caption: Experimental Workflow for Caspase-1 Confirmation.

Experimental Protocols

This compound Caspase-1 Activity Assay

Principle: This assay measures the cleavage of the fluorogenic substrate this compound by active caspase-1, resulting in the release of AFC which can be detected by a fluorometer.

Protocol:

  • Prepare cell lysates from treated and control cells in a lysis buffer compatible with the assay.

  • Determine the protein concentration of each lysate.

  • In a 96-well black plate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.

  • Prepare a reaction buffer containing 10 mM DTT.

  • Add 50 µL of the 2x reaction buffer to each well.

  • Add 5 µL of 1 mM this compound substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader.[3]

Western Blot for Cleaved Caspase-1 (p20)

Principle: This method uses specific antibodies to detect the cleaved p20 subunit of caspase-1, providing direct evidence of its activation.

Protocol:

  • Collect both cell culture supernatants and cell lysates from treated and control cells.

  • For supernatants, concentrate the proteins using methods such as TCA precipitation.

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the cell lysates.

  • Load equal amounts of protein (20-40 µg for lysates, concentrated equivalent for supernatants) onto an SDS-PAGE gel (typically 15%).

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IL-1β ELISA

Principle: This sandwich enzyme-linked immunosorbent assay quantitatively measures the amount of mature, secreted IL-1β in cell culture supernatants.

Protocol:

  • Coat a 96-well plate with a capture antibody specific for human IL-1β overnight at 4°C.

  • Wash the plate and block with an appropriate blocking buffer for 1 hour at room temperature.

  • Add 100 µL of cell culture supernatants and IL-1β standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Wash the plate and add a TMB substrate solution.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

LDH Cytotoxicity Assay

Principle: This colorimetric assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.

Protocol:

  • Culture cells in a 96-well plate and treat with the desired stimuli.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well of a new 96-well plate.

  • Add the 50 µL of collected supernatant to the corresponding wells.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Conclusion

While the this compound assay is a valuable tool for the initial screening and quantification of caspase-1 activity, its reliance on a synthetic substrate necessitates further validation. By employing a combination of orthogonal methods, including Western blotting for cleaved caspase-1, ELISA for secreted IL-1β, and an LDH assay for pyroptosis, researchers can build a more comprehensive and robust understanding of caspase-1 activation. This multi-faceted approach ensures the reliability of experimental findings and provides deeper insights into the complex signaling pathways governing inflammation.

References

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